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  • Product: 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one
  • CAS: 1528800-56-7

Core Science & Biosynthesis

Foundational

Architectural and Physicochemical Profiling of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one: A Technical Whitepaper for Drug Development

Executive Summary The pursuit of novel, highly selective pharmacophores is a cornerstone of modern drug discovery. Among the privileged bicyclic scaffolds emerging in medicinal chemistry is 4H,5H,6H,7H-furo[3,2-c]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, highly selective pharmacophores is a cornerstone of modern drug discovery. Among the privileged bicyclic scaffolds emerging in medicinal chemistry is 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (often designated by its systematic name, 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one, CAS: 1528800-56-7). By strategically fusing an electron-rich furan ring with a hydrogen-bonding δ-lactam (piperidin-4-one) motif, this compound provides an ideal structural vector for targeting the ATP-binding hinge regions of various kinases, as well as serving as a precursor for antipsychotic agents.

This whitepaper provides an in-depth analysis of the chemical structure, physicochemical properties, and a self-validating synthetic methodology for the furo[3,2-c]pyridin-4-one core, designed specifically for application scientists and drug development professionals.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one is defined by a 5,6-fused bicyclic system. The structural logic of this molecule lies in its dual nature:

  • The Furan Motif (O1-C2-C3-C3a-C7a): Provides a hydrophobic, electron-rich π-system capable of engaging in π-π stacking or hydrophobic pocket interactions within target proteins.

  • The δ-Lactam Motif (C4-N5-C6-C7): The cyclic amide acts as a rigidified, highly directional hydrogen bond donor (N-H) and acceptor (C=O) pair. This bidentate capability is a classic requirement for ATP-competitive kinase inhibitors [1].

CoreStructure Furan Furan Ring (O1-C2-C3-C3a-C7a) Electron-Rich π-System Core 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one (Bicyclic Pharmacophore) Furan->Core Fused at C3a-C7a Lactam δ-Lactam Ring (C4-N5-C6-C7) H-Bond Donor/Acceptor Lactam->Core Fused at C3a-C7a Target Kinase Hinge Region ATP-Competitive Binding Core->Target Bidentate Interaction

Logical mapping of the furo[3,2-c]pyridin-4-one pharmacophore to kinase targets.

Quantitative Physicochemical Data

To facilitate integration into cheminformatics databases and formulation planning, the core physicochemical properties of the compound are summarized below, synthesized from authoritative chemical registries [2][3].

PropertyValue
IUPAC Name 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
CAS Registry Number 1528800-56-7
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Monoisotopic Mass 137.04768 Da
Physical Form Light yellow solid
Storage Conditions 0–8 °C (Refrigerated to prevent oxidative degradation)
SMILES C1CNC(=O)C2=C1OC=C2
InChIKey RHVJIIQZEGOGPR-UHFFFAOYSA-N

Synthetic Methodology: A Self-Validating Protocol

While fully aromatic furo[3,2-c]pyridines can be synthesized via the Curtius rearrangement of heteroarylacrylic acids [4], the partially saturated 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one core requires a more targeted approach to preserve the sp³ carbons at positions 6 and 7.

The most robust method for constructing this specific scaffold is the Ceric Ammonium Nitrate (CAN)-Mediated Oxidative Cycloaddition , adapted from advanced lead-finding protocols for Cdc7 kinase inhibitors [5]. This approach utilizes a single-electron transfer (SET) mechanism to forge the furan ring directly onto a pre-existing piperidinone ring.

Causality-Driven Experimental Protocol

Objective: De novo construction of the 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one core via radical annulation.

Step 1: Reagent Assembly & Radical Initiation

  • Action: Suspend 2,4-dioxopiperidine-1-carboxylic acid tert-butyl ester (1.0 equiv) and a terminal alkyne equivalent (e.g., trimethylsilylacetylene, 10.0 equiv) in anhydrous acetonitrile (0.02 M). Cool the mixture strictly to 0 °C.

  • Causality: The tert-butyl carbamate (Boc) group is essential to prevent N-oxidation and direct the regioselectivity of the enolization. Cooling to 0 °C is critical to stabilize the highly reactive radical intermediates and suppress runaway polymerization of the alkyne.

Step 2: Oxidative Cycloaddition

  • Action: Add Ceric Ammonium Nitrate (CAN, 2.0 equiv) portionwise over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Causality: CAN acts as a single-electron oxidant. It oxidizes the highly enolized C3 position of the 2,4-dioxopiperidine to an electrophilic radical. This radical adds across the alkyne triple bond. The resulting vinyl radical undergoes a rapid 5-endo-dig cyclization onto the C2 carbonyl oxygen, yielding the fused furan ring.

Step 3: In-Process Control (IPC 1) - Self-Validation

  • Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS (ESI+).

  • Validation Parameter: The reaction is deemed complete when the starting material mass is depleted, and the dominant peak corresponds to the Boc-protected cyclized intermediate ([M+H]+ or [M+Na]+ adducts). If uncyclized acyclic adducts dominate, extending the reaction time or adding a catalytic amount of Cu(I) may be required to drive the cyclization.

Step 4: Deprotection & Aromatization

  • Action: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in anhydrous methanol and add 4N HCl in dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • Causality: The strongly acidic environment achieves two goals simultaneously: it cleaves the Boc protecting group to reveal the essential N-H hydrogen bond donor, and it drives the elimination of any residual leaving groups (e.g., desilylation if TMS-acetylene was used) to fully aromatize the furan ring.

Step 5: In-Process Control (IPC 2) & Isolation

  • Action: Perform TLC analysis (DCM:MeOH 9:1).

  • Validation Parameter: The desired 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one will show a distinct shift in Rf​ compared to the Boc-protected precursor and will stain intensely with KMnO₄ due to the electron-rich furan ring.

  • Action: Neutralize the mixture carefully with 7N ammonia in methanol. Concentrate to dryness and purify via flash column chromatography to yield the light yellow solid product.

SynthesisWorkflow Step1 1. Reagent Assembly 2,4-dioxopiperidine + Alkyne in MeCN Step2 2. Radical Initiation Add CAN (2.0 eq) at 0 °C Step1->Step2 Step3 3. Oxidative Cycloaddition Formation of Furan Ring Step2->Step3 Step4 4. In-Process Control 1 LC-MS Verification of Intermediate Step3->Step4 Step5 5. Boc-Deprotection 4N HCl in Dioxane (2h) Step4->Step5 Step6 6. Isolation & Neutralization 7N NH3 in MeOH & Chromatography Step5->Step6

Self-validating synthetic workflow for the 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one core.

Pharmacological Relevance & Future Directions

The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. In the context of oncology, derivatives of this core have been identified as potent ATP-mimetic inhibitors of Cdc7 kinase, an enzyme critical for DNA synthesis in eukaryotic organisms [5]. The δ-lactam acts as an anchor, forming critical hydrogen bonds with the hinge region of the kinase, while the furan ring projects into the hydrophobic pocket, allowing for extensive structure-activity relationship (SAR) modifications.

Furthermore, related tetrahydrofuro[3,2-c]pyridines synthesized via Pictet-Spengler cyclizations [6] are currently being investigated for their potential antipsychotic activity, demonstrating the versatility of the furo-pyridine fusion. By mastering the self-validating synthesis and physicochemical properties of the 1528800-56-7 core, medicinal chemists can rapidly expand their libraries of privileged bicyclic inhibitors.

Exploratory

Structural Pharmacology and Crystallographic Analysis of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Scaffold in BET Bromodomain Inhibition

The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core (CAS: 1528800-56-7) has emerged as a highly privileged pharmacophore in the targeted inhibition of the Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4....

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Author: BenchChem Technical Support Team. Date: March 2026

The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core (CAS: 1528800-56-7) has emerged as a highly privileged pharmacophore in the targeted inhibition of the Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4. As an epigenetic reader, BRD4 drives the transcription of key oncogenes. This technical guide dissects the 3D structural biology, crystallographic data, and experimental workflows that validate this bicyclic scaffold as a potent acetyl-lysine (KAc) mimetic, offering actionable insights for drug development professionals.

Chemical Anatomy and Pharmacophore Causality

The efficacy of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core lies in its rigid, fused bicyclic geometry, which acts as a highly efficient KAc mimetic. The causality behind its high affinity is driven by precise spatial pre-organization:

  • The Anchor: The pyridinone carbonyl oxygen acts as a primary hydrogen bond acceptor, anchoring directly to the highly conserved Asn140 residue within the BRD4-BD1 binding pocket.

  • The Water Network: The adjacent lactam nitrogen (NH) acts as a hydrogen bond donor, stabilizing a critical network of structured water molecules at the base of the binding cleft.

  • Vectorial Direction: The fused furan ring restricts the conformational entropy of the scaffold. This rigidity directs functional appendages perfectly toward the WPF shelf (Trp81, Pro82, Phe83) and the ZA loop—the primary topological features exploited by medicinal chemists to achieve selectivity between the first (BD1) and second (BD2) bromodomains.

Crystallographic Data and 3D Structural Analysis

Recent high-resolution X-ray crystallography has elucidated the exact binding modes of furo[3,2-c]pyridin-4-one derivatives.

resolved the 3D structure of BRD4-BD1 in complex with a highly selective furopyridine derivative (PDB: 8YMG) at an ultra-high resolution of 1.01 Å[1]. This sub-atomic resolution is critical because it allows for the unambiguous assignment of the structured water network mediating ligand-protein interactions, proving that the lactam core perfectly mimics native acetylated histones.

Conversely, utilized the furo[3,2-c]pyridin-4(5H)-one scaffold to develop BD2-selective inhibitors. To understand off-target domain binding, they resolved the BRD4-BD1 complex (PDB: 7WJS) at 2.73 Å [2], demonstrating how specific substitutions on the furan ring clash with the narrower BD1 pocket, thereby driving BD2 selectivity.

Quantitative Crystallographic Summary
PDB IDTarget ProteinLigand Scaffold ClassResolution (Å)R-work / R-freePrimary Reference
8YMG BRD4-BD14H,5H,6H,7H-furo[3,2-c]pyridin-4-one1.010.145 / 0.162
7WJS BRD4-BD1Furo[3,2-c]pyridin-4(5H)-one2.730.215 / 0.260

Experimental Workflow: Co-Crystallization Protocol

To achieve high-resolution structural data (such as the 1.01 Å resolution seen in 8YMG), the following self-validating protocol must be strictly adhered to.

Phase 1: Protein Expression and Purification
  • Expression: Express N-terminal His-tagged BRD4-BD1 (residues 44-168) in E. coli BL21(DE3) cells. Induce with 0.5 mM IPTG at 16°C for 18 hours.

  • Affinity Chromatography: Lyse cells and purify the supernatant using a Ni-NTA column.

  • Tag Cleavage (Causality): Cleave the His-tag using TEV protease. Removing the tag is non-negotiable; flexible tags induce crystal packing artifacts and severely limit diffraction resolution.

  • Self-Validation via SEC: Pass the cleaved protein through a Superdex 75 Size Exclusion Chromatography (SEC) column. Validate the monodispersity of the isolated peak using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 validates that the sample is homogeneous and strictly monomeric, preventing time loss on heterogeneous samples.

Phase 2: Ligand Incubation and Co-Crystallization
  • Complex Formation: Concentrate the validated BRD4-BD1 protein to 12 mg/mL. Incubate with a 3-fold molar excess of the furo[3,2-c]pyridin-4-one ligand at 4°C for 2 hours.

    • Causality: Co-crystallization is preferred over apo-crystal soaking. The ligand induces slight conformational shifts in the ZA loop of BRD4; soaking often shatters pre-formed apo-crystals due to these structural rearrangements.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20°C using a reservoir solution of 25% PEG 3350, 0.1 M Bis-Tris (pH 5.5), and 0.2 M ammonium acetate.

Phase 3: X-Ray Diffraction and Refinement
  • Cryoprotection: Flash-freeze the resulting crystals in liquid nitrogen using the reservoir solution supplemented with 20% glycerol.

  • Self-Validating Diffraction: Collect data at a synchrotron source. The self-validating metric for crystal quality is the I/σ(I) ratio in the highest resolution shell. An I/σ(I)>2.0 confirms that the high-resolution data is statistically significant, ensuring that modeled water networks are derived from empirical electron density, not refinement artifacts.

Workflow A 1. Gene Expression (E. coli BL21) B 2. Protein Purification (Ni-NTA & SEC) A->B C 3. Ligand Incubation (Furo-pyridinone) B->C D 4. Co-Crystallization (Vapor Diffusion) C->D E 5. X-Ray Diffraction (Synchrotron) D->E

Fig 1: Step-by-step crystallographic workflow for BRD4-ligand complex resolution.

Mechanistic Signaling Pathway

The structural binding of the furo[3,2-c]pyridin-4-one scaffold directly translates to profound epigenetic modulation. BRD4 normally binds to acetylated histones (H3K27ac) at super-enhancers, acting as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb), which subsequently drives the transcription of oncogenes like c-Myc.

By competitively anchoring to the KAc pocket via the pyridinone core, the inhibitor physically displaces BRD4 from chromatin. This disruption collapses the super-enhancer complex, leading to the rapid transcriptional downregulation of c-Myc, ultimately triggering cell cycle arrest and apoptosis in oncogene-addicted tumor cells.

Pathway LIG 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (BET Inhibitor) BRD4 BRD4 (BD1/BD2) Chromatin Reader LIG->BRD4 Competitive Binding (Asn140 Anchor) MYC c-Myc Transcription Activation BRD4->MYC Transcriptional Downregulation KAC Acetylated Histones (H3K27ac/H4Kac) KAC->BRD4 Epigenetic Recognition (Blocked by Inhibitor) PROLIF Tumor Cell Proliferation & Inflammation MYC->PROLIF Cell Cycle Arrest

Fig 2: Mechanistic signaling pathway of BRD4 inhibition by furo[3,2-c]pyridin-4-one derivatives.

References

  • Hagihara, S., Ishizawa, K., Kikuchi, M., Kawano, Y., Nishidate, A., Matsumoto, F., Hashimoto, N., Sasaki, C., Miyaguchi, I., Okada, O., Akashi, T., Nakayama, S., Ogasawara, Y., Endo, J. "Discovery of a potent, orally available furopyridine derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor." Bioorganic & Medicinal Chemistry Letters, vol. 109, 2024, 129848. URL:[Link]

  • Li, J., Zhang, C., Xu, H., Wang, C., Dong, R., Shen, H., Zhuang, X., Chen, X., Li, Q., Lu, J., Zhang, M., Wu, X., Loomes, K.M., Zhou, Y., Zhang, Y., Liu, J., Xu, Y. "Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors." Journal of Medicinal Chemistry, vol. 65, no. 7, 2022, pp. 5760-5783. URL:[Link]

  • RCSB Protein Data Bank. "PDB Entry 8YMG: BRD4-BD1 in complex with 7-[4-chloro-1-(tetrahydropyran-4-ylmethyl)imidazol-2-yl]-5-methyl-2-{[(2R)-2-methyl-4-methylsulfonyl-piperazin-1-yl]methyl}furo[3,2-c]pyridin-4-one." URL: [Link]

  • RCSB Protein Data Bank. "PDB Entry 7WJS: Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor Y13157." URL:[Link]

Foundational

The Pharmacological Potential of Furo[3,2-c]pyridin-4-one Derivatives: From Synthesis to Therapeutic Application

An In-Depth Technical Guide Abstract The furo[3,2-c]pyridin-4-one scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The furo[3,2-c]pyridin-4-one scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide offers an in-depth exploration of this versatile compound class, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key synthetic strategies for accessing the core structure, provide a comprehensive overview of its established therapeutic potential—with a primary focus on oncology, infectious diseases, and neurodegenerative disorders—and detail the mechanistic underpinnings of its biological effects. This guide integrates field-proven insights with technical accuracy, presenting detailed experimental protocols, structured data, and visual workflows to empower the scientific community in harnessing the full potential of furo[3,2-c]pyridin-4-one derivatives for next-generation therapeutic development.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen-containing systems being particularly prominent in FDA-approved drugs.[3] Within this vast chemical space, fused heterocyclic systems like furo[3,2-c]pyridines have garnered significant attention.[2] Their rigid, three-dimensional structure provides a unique framework for interacting with biological targets, while the presence of oxygen and nitrogen atoms offers key hydrogen bonding capabilities. The furo[3,2-c]pyridin-4-one core, specifically, represents a versatile starting point for developing novel therapeutic agents, showing promise in oncology, and for treating inflammatory and infectious diseases.[1] This guide synthesizes current knowledge to provide a robust framework for the continued exploration of these compelling molecules.

Foundational Synthetic Strategies

The accessibility of the furo[3,2-c]pyridin-4-one core is crucial for extensive medicinal chemistry efforts. Several efficient synthetic routes have been established to construct this skeleton, allowing for the generation of diverse chemical libraries.

Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

A prevalent and highly effective strategy involves a palladium-catalyzed Sonogashira coupling reaction, followed by an intramolecular cyclization to form the fused furan ring.[1] This method offers a robust pathway to the core structure from readily available starting materials.

Conceptual Workflow:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A Substituted 4-Hydroxy-3-iodopyridine D Coupled Intermediate A->D B Terminal Alkyne B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Diisopropylamine) C->D F Furo[3,2-c]pyridin-4-one Core D->F 5-endo-dig cyclization E Heat / Catalyst E->F

Caption: Sonogashira Coupling and Cyclization Workflow.

General Experimental Protocol: Sonogashira Coupling and Cyclization [1]

  • Reaction Setup: To a solution of 4-hydroxy-3-iodopyridine (1 equivalent) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.1 equivalents).

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), a copper(I) co-catalyst like CuI (0.1 equivalents), and a base, typically an amine like diisopropylamine (2.5 equivalents).

  • Coupling Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 70°C) and monitor its progress by thin-layer chromatography (TLC).

  • Cyclization: Upon consumption of the starting material, the intramolecular 5-endo-dig cyclization often proceeds under the same conditions or with additional heating to yield the furo[3,2-c]pyridin-4-one core.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the desired furo[3,2-c]pyridin-4-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and elemental analysis.[1][4]

Other notable synthetic methods include the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridines and novel strategies involving 3-alkynyl-4-pyrones.[5][6]

Pharmacological Landscape

Furo[3,2-c]pyridin-4-one derivatives have demonstrated significant potential across multiple therapeutic areas. The following sections detail the key findings and mechanistic insights.

Anticancer Activity

The most extensively studied application of this scaffold is in oncology. Derivatives have shown potent cytotoxic activity against a wide range of human cancer cell lines.[1][7][8]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][9]

  • PI3K/Akt/mTOR Pathway: This pathway is a central hub for controlling cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Furo[3,2-c]pyridine derivatives have been identified as potential inhibitors within this cascade, making them attractive candidates for targeted cancer therapy.[1]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling route involved in cell proliferation and immune response. The furo[3,2-c]pyridine scaffold is being explored for its potential to inhibit kinases within this pathway.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Inhibitor Furo[3,2-c]pyridin-4-one Derivative Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway with potential inhibition by derivatives.

Summary of In Vitro Cytotoxicity The cytotoxic effects of novel furo[3,2-c]pyridin-4-one derivatives are typically assessed against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Furanopyridinone Deriv.KYSE70 (Esophageal)0.655 µg/mL (4c)[8]
Furanopyridinone Deriv.KYSE150 (Esophageal)>99% inhibition (4c)[8]
Furo[3,2-c]pyran-4-oneSK-BR-3 (Breast)Potent Inhibition[10][11]
Furo[3,2-c]chromen-4-oneMCF-7 (Breast)2.8 - 6.9[12]
Furo[3,2-c]chromen-4-onePC-3 (Prostate)3.8[12]
Furo[3,2-b]indole Deriv.A498 (Renal)Significant Activity[13]
Antimicrobial Activity

Several studies have highlighted the potential of furo[3,2-c]pyridine derivatives as antimicrobial agents, demonstrating activity against both bacteria and fungi.[14]

Summary of Antimicrobial Activity

Compound ClassOrganismActivity (MIC)Reference
Furo[3,2-c]pyridinesXanthomonas sp.Moderate to Good[14]
Furo[3,2-c]pyridinesErwinia amylovoraModerate to Good[14]
Furo[3,2-c]pyronesEscherichia coli0.0108 µmol/ml[15]
Furo[3,2-c]pyronesBacillus subtilis0.0120 µmol/ml[15]
Furo[3,2-c]pyronesFungal Strains0.0120 µmol/ml[15]
Furo[2,3-c]pyrazolesBotrytis fabae6.25 µg/mL[16]

These findings suggest that the scaffold could be a valuable starting point for the development of new antibiotics and antifungals, potentially through mechanisms like DNA gyrase inhibition.[15]

Neuroprotective and CNS-Modulating Activity

Emerging research indicates that the furo[3,2-c]pyridine scaffold may have applications in treating diseases of the central nervous system (CNS).

  • Alzheimer's Disease: A recent study investigated furo[3,2-c]coumarins (a related structural class) as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's therapy. One derivative showed a submicromolar IC₅₀ value (561 nM) against MAO-B and low-micromolar inhibition of AChE, all while being non-toxic to neuroblastoma cells.[17]

  • Antipsychotic Potential: Earlier research identified furo[3,2-c]pyridine derivatives as having potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak interaction at dopamine D2 receptors.[18] This receptor profile suggests a potential mechanism for antipsychotic activity that may differ from traditional agents, offering a novel therapeutic avenue.[18]

Key Experimental Workflows for Compound Evaluation

The discovery and characterization of new furo[3,2-c]pyridin-4-one derivatives follow a logical workflow from synthesis to in-depth biological evaluation.[1]

Caption: General workflow for drug discovery with Furo[3,2-c]pyridin-4-ones.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4]

  • Cell Seeding: Seed human cancer cells (e.g., KYSE70, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Western Blotting for Protein Phosphorylation

This technique is used to determine the effect of a compound on specific signaling pathways, such as the phosphorylation state of Akt.[1]

  • Cell Lysis: Treat cancer cells with the test compound for a designated time. Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-actin) to normalize the results. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[1]

Conclusion and Future Directions

The furo[3,2-c]pyridin-4-one scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in oncology, infectious diseases, and neurology.[1] The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing broader libraries of derivatives to explore a wider chemical space.

  • Elucidating SAR: Systematically investigating how structural modifications impact biological activity to guide rational drug design.[4]

  • In Vivo Validation: Advancing the most promising lead compounds into preclinical animal models to validate their therapeutic efficacy and safety profiles.[13][19]

The methodologies and data outlined in this guide provide a robust framework for these future endeavors, paving the way for the clinical translation of this promising class of compounds.

References

  • S. Bondock, W. Fadaly, and A. A. Fadda, "Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives," European Journal of Medicinal Chemistry, 2011.

  • A. S. Galiano, D. A. Bakulina, and V. Y. Sosnovskikh, "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction," National Center for Biotechnology Information, N/A.

  • A. A. Aly, A. M. N. G. Al-Harbi, and A. M. El-Sayed, "Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds," Semantic Scholar, 2012.

  • BenchChem, "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization," BenchChem, N/A.

  • V. V. Fedin, S. A. Usachev, and V. Sosnovskikh, "Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments," Semantic Scholar, 2025.

  • A. A. Aly, A. B. Brown, and A. M. El-Sayed, "Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones," Semantic Scholar, N/A.

  • ResearchGate, "Synthesis of furan [3,2-c] pyridine derivatives 4a–4d and the substituent.," ResearchGate, N/A.

  • ManTech Publications, "Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential," ManTech Publications, 2025.

  • ResearchGate, "Efficient Microwave‐Assisted Synthesis, In Vitro Antimicrobial Evaluation of Furo[3,2‐c]pyrones and Furo[3,2‐c]coumarins along with Molecular Docking Studies," ResearchGate, 2025.

  • H. Yin, Y. Wu, X. Gu, et al., "Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols," National Center for Biotechnology Information, 2022.

  • J. P. Yevich, D. L. Temple Jr, R. R. Covington, et al., "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity," PubMed, N/A.

  • ResearchGate, "Structures of some natural and synthetic Furo[3,2‐c]pyrones and...," ResearchGate, N/A.

  • S. Singh, "A Review on Medicinally Important Heterocyclic Compounds," Bentham Science, 2022.

  • A. A. Al-Amiery, "An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds," MDPI, 2022.

  • S. Bondock, W. Fadaly, and A. A. Fadda, "Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives," PubMed, 2011.

  • H. M. F. Roaiah, A. S. Abd El-All, and M. M. Abdalla, "Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes," National Center for Biotechnology Information, N/A.

  • H. Yin, Y. Wu, X. Gu, et al., "Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem ...," RSC Publishing, 2022.

  • S. Anizon, P. Moreau, P. Sancelme, et al., "Synthesis, Cytotoxic Activity, and Mechanism of Action of Furo[2,3-c]acridin-6-one and Benzo[b]furo[3,2-h]acridin-6-one Analogues of Psorospermin and Acronycine," ACS Publications, 2008.

  • P. M. S. D. Cal, S. G. D. Leite, and M. A. F. de Sousa, "Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box," National Center for Biotechnology Information, N/A.

  • Y. Wang, X. Li, Y. Liu, et al., "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer," National Center for Biotechnology Information, 2024.

  • Beilstein Archives, "Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo," Beilstein Archives, N/A.

  • M. M. Abdalla, "Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates," Biomedical Research, 2016.

  • F. Anizon, P. Moreau, P. Sancelme, et al., "Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine," PubMed, 2008.

  • M. S. Raj, "Anticancer Functions of Pyridine Heterocycles," IntechOpen, 2022.

  • MDPI, "In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors," MDPI, 2025.

  • IntechOpen, "Fused Pyridine Derivatives: Synthesis and Biological Activities," IntechOpen, N/A.

  • C.-Y. Chen, T.-H. Chuang, Y.-C. Wu, et al., "Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives," PubMed, 2013.

  • Indian Journal of Pharmaceutical Education and Research, "Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity," ijper.org, 2023.

  • M. A. Ali, M. A. El-Sayed, and K. A. M. Abouzid, "Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation," RSC Publishing, 2022.

  • PubMed, "Furosemide: progress in understanding its diuretic, anti-inflammatory, and bronchodilating mechanism of action, and use in the treatment of respiratory tract diseases," PubMed, 2002.

  • P. C. de Oliveira, A. P. C. de Souza, and J. A. Takahashi, "In vitro cytotoxic potential of newly synthesized furo[3,2-c]pyran-4-one derivatives in cultured human lymphocytes," National Center for Biotechnology Information, N/A.

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Exploratory

Analytical Characterization of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one: Molecular Weight and Exact Mass Profiling

As drug discovery pipelines increasingly rely on fused bicyclic heterocycles to explore novel chemical space, the rigorous analytical characterization of these building blocks becomes paramount. 4H,5H,6H,7H-furo[3,2-c]py...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on fused bicyclic heterocycles to explore novel chemical space, the rigorous analytical characterization of these building blocks becomes paramount. 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (also known as 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one) is a highly versatile scaffold featuring a furan ring fused to a piperidone system.

This technical guide provides an in-depth analysis of the molecular weight, monoisotopic exact mass, and high-resolution mass spectrometry (HRMS) workflows required to validate this compound[1].

Physicochemical Profiling & Mass Fundamentals

To accurately identify and quantify 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS: 1528800-56-7) in complex matrices, analysts must distinguish between its average molecular weight and its monoisotopic exact mass[2].

  • Molecular Weight (137.138 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011)[2]. It is primarily used for stoichiometric calculations during synthesis or standard preparation.

  • Monoisotopic Exact Mass (137.04768 Da): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 )[1]. In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical metric for determining elemental composition and resolving isobaric interferences.

Quantitative Data Summary

The following table summarizes the core physicochemical and mass properties of the target compound[1][2].

PropertyValue
IUPAC Name 6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
CAS Number 1528800-56-7
PubChem CID 54267579
Molecular Formula C 7​ H 7​ NO 2​
Molecular Weight 137.138 g/mol
Monoisotopic Exact Mass 137.04768 Da
Predicted XLogP 0.3

Predicted Ionization Profile & Adduct Formation

Depending on the ionization mode and mobile phase additives, 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one will form specific adducts. The basicity of the nitrogen within the saturated piperidone ring makes it highly amenable to positive electrospray ionization (ESI+). Data from PubChemLite confirms the expected mass-to-charge ( m/z ) ratios and predicted Collision Cross Section (CCS) values for ion mobility applications[3].

Ion SpeciesAdduct FormulaTheoretical m/z Predicted CCS (Ų)
Protonated[M+H] + 138.05496123.6
Sodiated[M+Na] + 160.03690132.1
Ammoniated[M+NH 4​ ] + 155.08150144.9
Deprotonated[M-H] 136.04040126.1

Self-Validating LC-HRMS Protocol

To definitively confirm the exact mass of this scaffold, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. A self-validating system ensures that any instrumental drift or sample preparation error automatically flags the run as invalid, ensuring absolute data integrity.

Phase 1: System Suitability & Lock Mass Calibration
  • Action: Continuously infuse a standard lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • Causality: Time-of-flight (TOF) and Orbitrap analyzers experience slight thermal and electronic drift over time. The lock mass acts as an internal, real-time calibrant. If the lock mass deviates by >2 ppm, the system automatically invalidates the acquisition, ensuring that the exact mass of the target analyte is reported with sub-ppm accuracy.

Phase 2: Sample Preparation
  • Action: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: The 50:50 organic-aqueous ratio matches the initial gradient conditions of the LC method. This prevents the "solvent effect"—a phenomenon where a sample dissolved in a highly organic solvent precipitates or broadens upon injection into an aqueous mobile phase, which would degrade chromatographic resolution.

Phase 3: Chromatographic Separation
  • Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The C18 stationary phase provides adequate retention for the slightly polar furanopyridine core (XLogP ~0.3)[3]. Formic acid is critical; it acts as a proton source, pre-ionizing the basic nitrogen atom in the liquid phase. This exponentially increases the sensitivity and droplet charge density in the subsequent ESI+ process.

Phase 4: Ionization & Detection
  • Action: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: The high desolvation temperature ensures complete evaporation of the aqueous droplets. Because the analyte is already protonated by the formic acid, the droplet evaporation effectively releases the bare [M+H] + ions ( m/z 138.0550) into the gas phase for mass analysis.

HRMS_Workflow SST System Suitability (Lock Mass Calibration) Prep Sample Preparation (1 µg/mL in MeOH/H2O) SST->Prep Validates Instrument LC UHPLC Separation (C18, Gradient Elution) Prep->LC 2 µL Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent Transfer TOF HRMS Analysis (Q-TOF / Orbitrap) ESI->TOF Ion Beam Data Data Processing (Mass Defect Analysis) TOF->Data Raw Spectra

Figure 1: Self-validating HRMS workflow for the exact mass confirmation of the target compound.

Collision-Induced Dissociation (CID) Fragmentation Analysis

Confirming the exact mass of the parent ion ( m/z 138.0550) is only the first step. To ensure structural integrity, the ion must be subjected to tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID).

By applying a collision energy of 15-25 eV, the [M+H] + ion undergoes predictable fragmentation. The loss of neutral molecules from the piperidone and furan rings provides a secondary layer of structural validation.

  • Loss of Water (-18.01 Da): Results in m/z 120.0449[3].

  • Loss of Carbon Monoxide (-27.99 Da): A characteristic cleavage of the lactam/piperidone carbonyl, resulting in m/z 110.0601.

Fragmentation Parent [M+H]+ m/z 138.0550 LossH2O [M+H - H2O]+ m/z 120.0449 Parent->LossH2O -H2O (18.01 Da) LossCO [M+H - CO]+ m/z 110.0601 Parent->LossCO -CO (27.99 Da) RingCleavage Furan Cleavage m/z 82.0650 LossCO->RingCleavage -CO (27.99 Da)

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway for the [M+H]+ ion.

References

  • Title: 1528800-56-7 (C7H7NO2) - PubChemLite Source: PubChemLite, Université du Luxembourg URL: [Link]

  • Title: 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one | C7H7NO2 | CID 54267579 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Preliminary Biological Screening of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Analogs: An In-Depth Technical Guide

Introduction: The Therapeutic Promise of the Furo[3,2-c]pyridin-4-one Scaffold The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many succe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Furo[3,2-c]pyridin-4-one Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the furo[3,2-c]pyridine scaffold has emerged as a privileged structure, attracting significant attention for its diverse pharmacological activities.[1] This guide focuses on a specific class of these compounds: 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs. The fusion of a furan ring with a pyridinone core creates a unique three-dimensional structure with a rich electronic environment, making it an ideal candidate for interaction with various biological targets.

The inherent reactivity and structural features of the furo[3,2-c]pyridine nucleus have been exploited to generate libraries of analogs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The partially saturated pyridine ring in the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core introduces conformational flexibility, which can be crucial for optimizing binding to target proteins. Furthermore, the lactam functionality within the pyridinone ring offers a key hydrogen bonding motif, often essential for potent and selective biological activity.

This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of novel 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. By understanding the "why" behind the "how," researchers can make more informed decisions in their drug discovery endeavors.

Part 1: In Vitro Anticancer Activity Assessment

A significant body of research points to the potential of furo[3,2-c]pyridine derivatives as anticancer agents.[1][4] Their mechanism of action can be multifaceted, ranging from the inhibition of key kinases involved in cell proliferation and survival to the induction of apoptosis. Preliminary screening of novel analogs for cytotoxic activity against a panel of cancer cell lines is a critical first step in identifying promising lead compounds.

Rationale for Cell Line Selection

The choice of cancer cell lines for initial screening should ideally represent a diversity of cancer types to identify broad-spectrum activity or potential selectivity. Based on published data for structurally related compounds, a common and effective initial panel includes:

  • MCF-7: A human breast adenocarcinoma cell line, representing a hormone-dependent breast cancer.

  • HCT-116: A human colorectal carcinoma cell line, a common model for colon cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • PC-3: A human prostate adenocarcinoma cell line, a model for androgen-independent prostate cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include control wells: untreated cells (vehicle control, e.g., medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Data Presentation: Example IC50 Values

The following table presents hypothetical IC50 values for a series of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs, illustrating how to summarize the quantitative data.

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. A549IC50 (µM) vs. PC-3
FPY-00115.221.818.525.1
FPY-0025.88.37.19.7
FPY-003>100>100>100>100
Doxorubicin0.91.21.11.5

Experimental Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_48h Incubate for 48/72h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Part 2: Antimicrobial Screening

The prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Fused heterocyclic systems, including furo[3,2-c]pyridines, have demonstrated promising antimicrobial activity.[3] A preliminary screening against a panel of clinically relevant bacteria and fungi can quickly identify analogs with potential for further development.

Rationale for Microbial Strain Selection

A representative panel for initial antimicrobial screening should include both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 25923): A major human pathogen responsible for a wide range of infections.

    • Bacillus subtilis (e.g., ATCC 6633): A non-pathogenic surrogate for other Gram-positive bacteria.

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922): A common cause of urinary tract infections and other opportunistic infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Fungi:

    • Candida albicans (e.g., ATCC 10231): The most common cause of human fungal infections.

    • Aspergillus niger (e.g., ATCC 16404): A common mold that can cause opportunistic infections.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 28°C, respectively.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria and 1 x 10^6 to 5 x 10^6 CFU/mL for fungi).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the adjusted microbial inoculum over the entire surface of Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Well Preparation and Compound Application:

    • Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.

    • Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).

    • Add a fixed volume (e.g., 100 µL) of the test compound solution into the designated wells.

    • Include a negative control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin for bacteria and Fluconazole for fungi) in separate wells.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

    • The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Data Presentation: Example Zone of Inhibition and MIC Values

The following table illustrates how to present the results from the agar well diffusion assay and subsequent Minimum Inhibitory Concentration (MIC) determination.

Compound IDZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. C. albicansMIC (µg/mL) vs. C. albicans
FPY-00114641212811256
FPY-002221618321964
FPY-003->512->512->512
Ciprofloxacin251280.5--
Fluconazole----242

Experimental Workflow Visualization

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) plate_inoculation Inoculate Agar Plates inoculum_prep->plate_inoculation create_wells Create Wells in Agar plate_inoculation->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubation Incubate Plates (37°C for bacteria, 28°C for fungi) add_compounds->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones interpret_results Interpret Antimicrobial Activity measure_zones->interpret_results

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Part 3: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The furo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of novel anti-inflammatory agents, particularly as inhibitors of Janus kinases (JAKs).[5] While cyclooxygenase (COX) enzymes have traditionally been major targets for anti-inflammatory drugs, targeting upstream signaling pathways like the JAK-STAT pathway offers a more modern and potentially more effective therapeutic strategy.

Rationale for Targeting Kinases in Inflammation

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors that drive inflammatory responses.[1] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders. Therefore, inhibiting one or more of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) is a validated approach for the treatment of these conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Framework)

A variety of commercially available in vitro kinase assay kits can be used to screen for inhibitors of specific JAK isoforms. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound. The following is a general protocol framework.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs in DMSO.

    • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

    • Reconstitute the recombinant human JAK enzyme and the specific substrate according to the manufacturer's instructions.

    • Prepare the ATP solution at the recommended concentration.

  • Assay Procedure (in a 96- or 384-well plate):

    • Add the test compound dilutions to the assay plate.

    • Add the JAK enzyme to the wells and incubate for a specified period (pre-incubation) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature or 30°C for the recommended reaction time.

    • Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).

  • Detection:

    • The detection method will vary depending on the assay format (e.g., fluorescence, luminescence, or colorimetric). Follow the manufacturer's protocol for signal detection using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Presentation: Example Kinase Inhibition Data

The following table presents hypothetical IC50 values for a series of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs against different JAK isoforms.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
FPY-001850>100002500>10000
FPY-0024515025300
FPY-003>10000>10000>10000>10000
Tofacitinib1.2201350

Signaling Pathway Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Nuclear Translocation & DNA Binding Inhibitor Furo[3,2-c]pyridin-4-one Analog Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by furo[3,2-c]pyridin-4-one analogs.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological evaluation of novel 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one analogs. The protocols and rationale presented herein are designed to be adaptable and serve as a starting point for more in-depth investigations. Promising "hit" compounds identified through these initial screens will require further characterization, including determination of their mechanism of action, evaluation in secondary assays, and assessment of their pharmacokinetic and toxicological profiles. The versatile furo[3,2-c]pyridin-4-one scaffold holds considerable promise for the development of new therapeutic agents, and a systematic and well-informed screening cascade is paramount to unlocking its full potential.

References

  • Parra, A., et al. (2006). In vitro cytotoxic potential of newly synthesized furo[3,2-c]pyran-4-one derivatives in cultured human lymphocytes. PMC. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2015). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. PubMed. Retrieved from [Link]

  • Kruse, L. I., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Retrieved from [Link]

  • Gawel, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Retrieved from [Link]

  • Hrasna, M., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. Retrieved from [Link]

  • Poczta, A., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. Retrieved from [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2025). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Retrieved from [Link]

  • Alam, M. J., et al. (2017). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Research profile. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Retrieved from [Link]

  • Hassan, D. A., & Mustafa, Y. F. (2025). Representative furocoumarins with anti-inflammatory activity. ResearchGate. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2015). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Retrieved from [Link]

  • Szeliga, J., & Obniska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC. Retrieved from [Link]

  • Pisani, L., et al. (2025). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI. Retrieved from [Link]

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Exploratory

A Proposed Framework for the Toxicological and Safety Evaluation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The furo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with derivatives showing po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The furo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors and antipsychotic agents.[1][2] However, the specific compound 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS: 1528800-56-7) remains largely uncharacterized from a toxicological perspective. This technical guide addresses this critical knowledge gap by presenting a comprehensive, tiered strategy for the toxicological and safety evaluation of this novel chemical entity. In the absence of existing experimental data, this document serves as a roadmap for researchers, outlining a logical progression of studies from in silico prediction to in vitro assays and in vivo evaluation. The methodologies described are grounded in international regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring that the data generated would be robust, reliable, and suitable for regulatory submission.[3][4][5] This framework is designed to protect human health by systematically identifying potential hazards, characterizing dose-response relationships, and establishing a preliminary safety profile for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Introduction and Physicochemical Foundation

The development of any new chemical entity, particularly those with therapeutic potential, necessitates a thorough understanding of its safety profile. The furo[3,2-c]pyridine core is recognized for its pharmacological relevance, forming the backbone of compounds explored for various medical applications.[1][6] The subject of this guide, 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, represents a specific derivative for which public-domain safety data is not available. Therefore, a systematic evaluation is required before its potential can be safely explored.

The initial step in any toxicological assessment is the characterization of the compound's fundamental physicochemical properties. These parameters are not merely for identification; they are critical determinants of the compound's biological behavior and are essential for the rational design of all subsequent toxicological experiments.

Table 1: Physicochemical Identifiers for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

PropertyValueSource
CAS Number 1528800-56-7[7]
Molecular Formula C₇H₇NO₂[7]
EC Number 959-413-8[7]
Predicted LogP To be determined
Aqueous Solubility To be determined
pKa To be determined

Causality Behind Experimental Choices: The determination of properties like LogP (lipophilicity), aqueous solubility, and pKa is paramount. Lipophilicity influences a compound's ability to cross biological membranes, affecting its absorption and distribution. Solubility is crucial for formulating appropriate dosing vehicles for in vitro and in vivo studies and impacts oral bioavailability. The pKa value helps predict the ionization state of the molecule at physiological pH, which governs its interaction with biological targets and its absorption characteristics.

Tier 1: In Silico Toxicological Assessment

The initial phase of safety evaluation should leverage computational toxicology to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. This in silico approach provides a rapid, cost-effective method to identify potential liabilities, prioritize experimental studies, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[8][9]

Recommended In Silico Workflow

Modern machine-learning platforms such as ADMET Predictor® or ADMET-AI can be utilized to generate predictions for a wide array of toxicological endpoints directly from the compound's chemical structure.[10][11]

cluster_in_silico Tier 1: In Silico Workflow cluster_predictions Predicted Endpoints SMILES Input: Chemical Structure (SMILES String) ADMET_Platform Computational Platform (e.g., ADMET Predictor®, ADMET-AI) SMILES->ADMET_Platform Absorption Absorption (Caco-2, HIA) ADMET_Platform->Absorption Distribution Distribution (BBB, PPB) ADMET_Platform->Distribution Metabolism Metabolism (CYP Inhibition/Induction, Metabolite Prediction) ADMET_Platform->Metabolism Excretion Excretion (Renal/Biliary) ADMET_Platform->Excretion Toxicity Toxicity (hERG, Ames, Carcinogenicity, Hepatotoxicity) ADMET_Platform->Toxicity Report Prioritization Report & Data for Tier 2 Design Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report

Caption: Workflow for in silico ADMET prediction.

Key Predictive Endpoints

The computational analysis should focus on predicting the following key properties to build a preliminary risk profile.

Table 2: Summary of Recommended In Silico ADMET Predictions

CategoryParameterPredicted EndpointRationale & Implication
Absorption Intestinal AbsorptionHuman Intestinal Absorption (%)Predicts oral bioavailability.
Cell PermeabilityCaco-2 Permeability (nm/s)Indicates potential for absorption across the gut wall.
Distribution Brain PenetrationBlood-Brain Barrier (BBB) PenetrationAssesses potential for CNS effects (therapeutic or adverse).
Plasma BindingPlasma Protein Binding (%)High binding can limit free drug concentration and efficacy.
Metabolism Metabolic StabilityCytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Metabolite IdentificationMajor Phase I & II MetabolitesIdentifies potential reactive or toxic metabolites.[12]
Toxicity CardiotoxicityhERG Inhibition (pIC₅₀)Early flag for potential QT prolongation and arrhythmia risk.
MutagenicityAmes Test Outcome (Positive/Negative)Screens for potential to cause DNA mutations.
HepatotoxicityDILI (Drug-Induced Liver Injury) ConcernIdentifies potential for liver damage.

Tier 2: In Vitro Toxicological Assessment

Following the in silico screen, a battery of in vitro assays is required to provide definitive experimental data on key toxicological endpoints. These assays use cultured cells to assess cytotoxicity, genotoxicity, and specific safety pharmacology targets.

Cytotoxicity Assessment
  • Expertise & Experience: The first step is to determine the compound's general cytotoxicity. This establishes a working concentration range for subsequent, more sensitive assays, ensuring that observed effects in those assays are not simply due to overt cell death.

  • Protocol: MTT Assay for Cytotoxicity

    • Cell Culture: Seed relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in 96-well plates and allow them to adhere overnight.

    • Treatment: Expose cells to a range of concentrations of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (e.g., from 0.1 µM to 100 µM) for 24 to 48 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

    • Solubilization & Readout: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at ~570 nm.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Genotoxicity Assessment

Genotoxicity testing is a cornerstone of safety assessment, designed to detect compounds that can damage DNA, leading to mutations and potentially cancer. A standard two-test in vitro battery is recommended by regulatory agencies.

cluster_genotoxicity In Vitro Genotoxicity Workflow Test_Compound 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects Gene Mutation Test_Compound->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Detects Chromosomal Damage Test_Compound->Micronucleus S9_Ames With & Without Metabolic Activation (S9) Ames->S9_Ames Result Comprehensive Genotoxicity Profile Ames->Result S9_MN With & Without Metabolic Activation (S9) Micronucleus->S9_MN Micronucleus->Result

Caption: Standard two-assay in vitro genotoxicity battery.

  • Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

    • Trustworthiness: This test is a self-validating system. It uses multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) that are engineered to be unable to synthesize histidine or tryptophan, respectively.[13][14] A positive result (mutagenicity) is only observed if the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

    • Preparation: Prepare cultures of the required bacterial strains.

    • Exposure: In the presence and absence of a metabolic activation system (rat liver S9 fraction), expose the bacteria to the test compound across a range of concentrations.[15][16]

    • Plating: Plate the treated bacteria onto minimal glucose agar plates lacking the essential amino acid.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[17]

  • Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

    • Causality: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate micronuclei.

    • Cell Culture: Treat mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) with the test compound, with and without S9 metabolic activation.[18][19][20][21]

    • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

    • Harvest & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

    • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number (e.g., 2000) of binucleated cells.[22] A significant increase in micronucleated cells indicates genotoxic potential.

In Vitro Safety Pharmacology
  • Protocol: hERG Potassium Channel Assay

    • Authoritative Grounding: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Regulatory agencies require an assessment of hERG liability early in drug development.

    • Method: Use the manual or automated patch-clamp electrophysiology method, considered the gold standard.

    • Cell System: Utilize a mammalian cell line stably expressing the hERG channel (e.g., HEK293).

    • Procedure: Apply a voltage clamp to a single cell and measure the hERG current in the presence of increasing concentrations of the test compound.

    • Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate an IC₅₀ value.

Table 3: Summary of Recommended In Vitro Toxicity Assays

AssayGuidelineEndpointInterpretation
Cytotoxicity (MTT)N/AIC₅₀Measures general cell viability; guides dose selection.
Ames TestOECD 471Revertant ColoniesDetects induction of gene mutations.
Micronucleus TestOECD 487Micronuclei FrequencyDetects induction of chromosomal damage.
hERG AssayICH S7BIC₅₀Assesses risk of cardiac QT interval prolongation.

Tier 3: In Vivo Toxicological Assessment

If the in vitro results do not reveal prohibitive liabilities, a tiered in vivo assessment is necessary to understand the compound's effects in a complete biological system. These studies are critical for identifying target organs, establishing a No-Observed-Adverse-Effect Level (NOAEL), and informing the design of potential human trials.[23][24]

cluster_in_vivo Tier 3: In Vivo Assessment Workflow Acute Acute Oral Toxicity (OECD 423) LD₅₀ Estimate, Dose Ranging Repeated 28-Day Repeated Dose Toxicity (OECD 407) Target Organs, NOAEL Acute->Repeated Guides Dose Selection Result Systemic Toxicity Profile & Preliminary Safety Margin Repeated->Result Safety Safety Pharmacology Core Battery (ICH S7A) CNS, CV, Respiratory Effects Safety->Result

Caption: Tiered approach for in vivo toxicological evaluation.

Acute Oral Toxicity (OECD 423)
  • Purpose: To determine the acute toxicity of the compound after a single oral dose and to aid in dose selection for subsequent repeat-dose studies.

  • Protocol:

    • Species: Use a single rodent species (typically female rats).

    • Dosing: Administer a single oral dose of the compound using a stepwise procedure with a small number of animals per step.

    • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • Endpoint: Provides a classification of the substance into a toxicity category and an estimate of its LD₅₀.

Repeated-Dose Toxicity Study (28-Day, OECD 407)
  • Causality: This study is fundamental for identifying target organs of toxicity and establishing a NOAEL, which is the highest dose at which no adverse effects are observed. The NOAEL is a critical value used for human risk assessment.[25]

  • Protocol:

    • Species: Use a rodent species (e.g., Sprague-Dawley rats).

    • Groups: Use at least three dose groups (low, mid, high) and a concurrent vehicle control group. Typically 10 animals/sex/group.

    • Administration: Administer the test compound daily (e.g., by oral gavage) for 28 consecutive days.

    • In-Life Monitoring: Conduct detailed clinical observations daily. Measure body weight and food consumption weekly.

    • Terminal Assessments: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.[26]

Table 4: Key Parameters in a 28-Day Repeated-Dose Study

Parameter CategorySpecific Endpoints
In-Life Clinical signs, body weight, food/water consumption, ophthalmology.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine).
Anatomical Pathology Gross necropsy, organ weights (e.g., liver, kidney, spleen, brain), histopathology of ~40 tissues.
Safety Pharmacology Core Battery (ICH S7A)
  • Expertise & Experience: The core battery is designed to investigate potential adverse effects on vital organ systems that could be life-threatening.[27] These studies are typically conducted before first-in-human clinical trials.[28][29]

  • Protocol:

    • Central Nervous System (CNS): Perform a Functional Observational Battery (FOB) or Irwin test in rats to assess effects on behavior, coordination, sensory function, and autonomic activity.

    • Cardiovascular (CV) System: In a conscious, non-rodent species (e.g., Beagle dog), use telemetry to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (including the QT interval).

    • Respiratory System: Use whole-body plethysmography in conscious rodents to measure respiratory rate, tidal volume, and minute volume.

Integrated Risk Assessment

The culmination of this tiered evaluation is the integration of all data—in silico, in vitro, and in vivo—to construct a comprehensive toxicological profile of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one. This profile will identify any target organs of toxicity, elucidate dose-response relationships, and define the genotoxic and cardiovascular safety risks. By establishing a definitive NOAEL from the most sensitive species and endpoint in the repeated-dose toxicity study, a preliminary safety margin for potential human exposure can be calculated. This integrated assessment provides the scientific foundation necessary to make informed decisions about the continued development or use of this compound.

References

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  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

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  • NextSDS. (n.d.). 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one — Chemical Substance Information. Retrieved from [Link]

  • Temple, D. L., et al. (1991). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 34(5), 1593-1599. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(2), 67-81. [Link]

  • PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. Retrieved from [Link]

  • Pugsley, M. K., et al. (2021). Core battery safety pharmacology testing - An assessment of its utility in early drug development. Regulatory Toxicology and Pharmacology, 122, 104908. [Link]

  • Knasmueller, S., et al. (1999). Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. Mutagenesis, 14(6), 533-539. [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

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  • VICH. (2000). VICH GL31: Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing. [Link]

  • ResearchGate. (n.d.). Bicyclic 5-6 Systems—Three Heteroatoms 1:2. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(17), 4099. [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Title: Comprehensive Synthesis Protocol for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Document Type: Application Note & Detailed Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Synthesis Protocol for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Document Type: Application Note & Detailed Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The furo[3,2-c]pyridine core is a highly valued bicyclic scaffold in medicinal chemistry, frequently emerging as a critical pharmacophore in the development of antipsychotic molecules, protease kinase inhibitors, and antibacterial compounds[1]. Specifically, 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (also systematically named 6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one) represents a saturated δ -lactam fused to a furan ring[2].

Synthesizing this specific tetrahydro-furo-pyridinone requires a highly regioselective approach to avoid disrupting the electron-rich furan ring. The most robust, scalable, and self-validating methodology involves a three-step sequence starting from commercially available methyl 2-methylfuran-3-carboxylate .

The Retrosynthetic Logic:

  • Lactamization: The δ -lactam ring is thermodynamically favored to form spontaneously via the intramolecular amidation of a 2-(2-aminoethyl)furan-3-carboxylate intermediate.

  • Nitrile Reduction: The required primary amine is generated through the high-pressure catalytic hydrogenation of a cyanomethyl precursor.

  • Homologation & Halogenation: The cyanomethyl group is installed via nucleophilic substitution of a bromomethyl intermediate, which is synthesized via a highly controlled radical Wohl-Ziegler bromination of the starting material[3].

Workflow Visualization

Fig 1. Three-step synthesis workflow for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for the three-step sequence.

StepTransformationReagents & EquivalentsSolventConditionsExpected Yield
1 Radical BrominationSM (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq)PhCF 3​ Reflux (85 °C), 4 h75 – 80%
2 Nucleophilic CyanationInt-1 (1.0 eq), NaCN (1.20 eq)DMF0 °C RT, 3 h80 – 85%
3 Reductive LactamizationInt-2 (1.0 eq), Raney Ni (20% w/w), H 2​ MeOH / NH 3​ 50 psi, RT, 16 h70 – 75%

Step-by-Step Experimental Protocols

Phase 1: Wohl-Ziegler Bromination

Causality & Insight: The furan ring is highly sensitive to electrophilic aromatic substitution. By utilizing N-bromosuccinimide (NBS) and a radical initiator (AIBN) under thermal conditions, the reaction is strictly directed to the allylic/benzylic-like C2-methyl group[3]. α,α,α -Trifluorotoluene (PhCF 3​ ) is utilized as a greener, less toxic alternative to carbon tetrachloride (CCl 4​ ), offering a similar dielectric constant to stabilize the radical intermediates.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with methyl 2-methylfuran-3-carboxylate (10.0 g, 71.4 mmol) and anhydrous PhCF 3​ (100 mL).

  • Reagent Addition: Add NBS (13.3 g, 75.0 mmol) and AIBN (0.59 g, 3.6 mmol) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat to 85 °C under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2, UV visualization at 254 nm).

  • Workup: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the suspension through a sintered glass funnel and wash the filter cake with cold PhCF 3​ (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford crude methyl 2-(bromomethyl)furan-3-carboxylate . Use immediately in the next step to prevent degradation.

Phase 2: Nucleophilic Cyanation

Causality & Insight: DMF is chosen as the solvent to maximize the nucleophilicity of the cyanide ion (the "bare anion" effect in polar aprotic solvents), ensuring rapid S N​ 2 displacement of the primary bromide before any competing hydrolysis can occur.

  • Setup: Dissolve the crude methyl 2-(bromomethyl)furan-3-carboxylate (~15.6 g, 71.4 mmol) in anhydrous DMF (80 mL) and cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium cyanide (NaCN, 4.2 g, 85.7 mmol) portion-wise over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3 hours.

  • Workup: Carefully quench the reaction by pouring it into a beaker containing crushed ice and water (200 mL). (CAUTION: Ensure the aqueous phase remains alkaline to prevent the generation of highly toxic HCN gas).

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (2 x 50 mL, to remove residual DMF) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum to yield methyl 2-(cyanomethyl)furan-3-carboxylate as a pale yellow oil.

Phase 3: Reductive Lactamization

Causality & Insight: High-pressure catalytic hydrogenation reduces the nitrile to a primary amine. The spatial proximity of this newly formed basic amine to the adjacent methyl ester drives a spontaneous intramolecular nucleophilic acyl substitution. This cascade expels methanol and forms the thermodynamically stable 6-membered δ -lactam ring. Methanolic ammonia is added to suppress the formation of secondary amine dimers during nitrile reduction.

  • Setup: Dissolve methyl 2-(cyanomethyl)furan-3-carboxylate (10.0 g, 60.6 mmol) in anhydrous methanol (100 mL) within a Parr hydrogenation bottle. Add 7N ammonia in methanol (10 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (~2.0 g active catalyst, pre-washed three times with methanol to remove water). (CAUTION: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air).

  • Reaction: Attach the bottle to a Parr shaker, purge the headspace with nitrogen (3x), and then pressurize with hydrogen gas to 50 psi. Agitate at room temperature for 16 hours.

  • Validation: Monitor via LC-MS. The intermediate primary amine mass [M+H] + 170 should be fully converted to the lactam mass [M+H] + 138.

  • Workup: Safely vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with methanol (50 mL), ensuring the Raney Nickel remains wet.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a mixture of EtOAc and Hexanes to afford pure 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one as an off-white crystalline solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, verify against the following expected spectral data:

  • LC-MS (ESI): m/z calculated for C 7​ H 7​ NO 2​ [M+H] + : 138.05; Found: 138.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 7.65 (s, 1H, lactam NH), 7.52 (d, J = 1.8 Hz, 1H, furan C α -H), 6.60 (d, J = 1.8 Hz, 1H, furan C β -H), 3.45 (td, J = 6.8, 2.5 Hz, 2H, -CH 2​ -N), 2.85 (t, J = 6.8 Hz, 2H, -CH 2​ -C=C).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 162.4 (C=O), 148.2 (Furan C-O), 143.5 (Furan CH), 118.6 (Furan C), 108.4 (Furan CH), 41.2 (CH 2​ -N), 23.8 (CH 2​ ).

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Application

Application Note: Catalytic Strategies for the Synthesis of Furo[3,2-c]pyridin-4-one Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and validated protocols for the regioselective synthesis of furo[3,2-c]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and validated protocols for the regioselective synthesis of furo[3,2-c]pyridin-4-ones.

Executive Summary

The furo[3,2-c]pyridin-4-one scaffold is a privileged heterocyclic motif with significant implications in medicinal chemistry and materials science[1]. Despite its structural simplicity, the regioselective construction of this fused bicyclic system presents a distinct synthetic challenge. Traditional multi-step syntheses often suffer from poor atom economy and harsh reaction conditions.

Recent advancements have established highly efficient, one-pot catalytic strategies that leverage 3-iodo-4-methoxypyridin-2(1H)-ones as common precursors[2]. By carefully selecting the catalytic system and the reaction medium, chemists can drive a tandem sequence of Sonogashira cross-coupling, demethylation, and heteroannulation. Crucially, the choice between base-promoted and acid-promoted conditions dictates the regiochemical outcome, allowing divergent access to either furo[3,2-c]pyridin-4-ones or their furo[2,3-b]pyridin-4-one regioisomers[3][4].

Mechanistic Insights & Catalyst Selection

The synthesis of the furo[3,2-c]pyridin-4-one core relies on a finely tuned interplay between transition-metal catalysis and specific base-induced nucleophilic substitutions.

The Palladium/Copper Catalytic System

The initial step requires the installation of an alkyne moiety at the C3 position of the pyridone ring. This is achieved via a classical Sonogashira cross-coupling utilizing PdCl2(PPh3)2 (typically 2-5 mol%) and CuI (5-10 mol%)[2]. The palladium catalyst facilitates the oxidative addition into the C-I bond, while the copper co-catalyst generates the reactive copper acetylide.

Triethylamine (Et3N): A Dual-Action Reagent

While Et3N is conventionally used merely as a base to neutralize the hydroiodic acid generated during the Sonogashira coupling, in this specific synthesis, it plays a critical, dual-action role[2][5]:

  • SN2 Demethylation: At elevated temperatures (≥80 °C), Et3N acts as a nucleophile, attacking the methyl group of the C4-methoxy ether via an SN2 mechanism. This generates a quaternary ammonium salt ( [Et3​N−Me]+ ) and reveals a highly reactive pyridoxide anion at the C4 position.

  • Anionic Cyclization: The newly formed pyridoxide intermediate undergoes a spontaneous 5-endo-dig (or 5-exo-dig, depending on alkyne substitution) anionic cyclization onto the adjacent C3-alkyne, forming the furan ring and yielding the final furo[3,2-c]pyridin-4-one scaffold.

Mechanism A 3-Iodo-4-methoxypyridin-2(1H)-one B Sonogashira Cross-Coupling [PdCl2(PPh3)2 / CuI] A->B C 3-Alkynyl-4-methoxypyridin-2(1H)-one B->C D SN2 Demethylation [Et3N acts as nucleophile] C->D E Pyridoxide Intermediate + [Et3N-Me]+ D->E F Anionic Cyclization (5-endo-dig / 5-exo-dig) E->F G Furo[3,2-c]pyridin-4-one Scaffold F->G

Mechanistic pathway of the tandem Sonogashira coupling and Et3N-induced cyclization.

Divergent Regioselectivity via Solvent/Catalyst Switching

A remarkable feature of this precursor is its ability to undergo divergent cyclization based on the reaction medium[3][6].

  • Base-Promoted (Et3N): As described above, heating the intermediate in Et3N triggers C4-demethylation, leading exclusively to the furo[3,2-c]pyridin-4-one regioisomer[7].

  • Acid-Promoted (AcOH): If the intermediate is instead heated in acetic acid, an acid-promoted 5-endo-heteroannulation occurs involving the oxygen of the C2-carbonyl (rather than the C4-methoxy group). This forms a furopyridinium intermediate that is subsequently dealkylated in situ, yielding the isomeric furo[2,3-b]pyridin-4-one [6][8].

Divergent Precursor 3-Alkynyl-4-methoxypyridin-2(1H)-one Cond1 AcOH, Microwave (Acid-Promoted Annulation) Precursor->Cond1 Cond2 Et3N, Microwave (Base-Promoted Demethylation) Precursor->Cond2 Prod1 Furo[2,3-b]pyridin-4-one (Regioisomer A) Cond1->Prod1 Prod2 Furo[3,2-c]pyridin-4-one (Regioisomer B) Cond2->Prod2

Divergent synthesis of regioisomeric furan-fused pyridinones via catalyst/reagent selection.

Quantitative Data & Optimization

The causality behind the experimental parameters is best illustrated by the optimization data. At 50 °C, the Sonogashira coupling proceeds smoothly, but the subsequent Et3N-induced demethylation is kinetically stalled, resulting in the isolation of the uncyclized alkyne[2]. Elevating the temperature to 80 °C in a polar aprotic co-solvent (DMF) provides the necessary activation energy for the SN2 demethylation. Furthermore, transitioning to Microwave (MW) irradiation drastically reduces reaction times from 24 hours to 20 minutes[5].

Table 1: Optimization of Reaction Conditions for Furo[3,2-c]pyridin-4-one Synthesis

EntryCatalyst SystemSolvent / ReagentTemp (°C) / HeatingTimeMajor ProductYield (%)
1PdCl2(PPh3)2 / CuIEt3N / MeCN50 °C (Thermal)15 hUncyclized Alkyne> 80%
2PdCl2(PPh3)2 / CuIEt3N / DMF80 °C (Thermal)24 hFuro[3,2-c]pyridin-4-one75 - 85%
3None (from intermediate)Et3N (Neat)150 °C (Microwave)20 minFuro[3,2-c]pyridin-4-one80 - 90%
4None (from intermediate)AcOH (Neat)150 °C (Microwave)20 minFuro[2,3-b]pyridin-4-one85 - 95%

Note: Data synthesized from Conreaux et al. (2008)[2] and Delaunay et al. (2010)[7].

Experimental Protocols

The following protocols provide a self-validating system for the synthesis of the scaffold. Protocol A describes the thermal one-pot tandem approach, while Protocol B describes the microwave-assisted divergent cyclization from the isolated alkyne intermediate.

Protocol A: One-Pot Thermal Synthesis of Furo[3,2-c]pyridin-4-ones

This method is ideal for direct conversion from the iodo-pyridone without isolating the alkyne intermediate[2].

Reagents & Materials:

  • 3-Iodo-4-methoxypyridin-2(1H)-one derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl2(PPh3)2 (5 mol%)

  • CuI (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Triethylamine (Et3N)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 3-iodo-4-methoxypyridin-2(1H)-one derivative (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Solvent and Reagent Addition: Syringe in a degassed mixture of DMF (3.0 mL) and Et3N (3.0 mL). Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Tandem Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80 °C for 24 to 48 hours. Critical Insight: The elevated temperature is mandatory; below 60 °C, the reaction will arrest at the Sonogashira coupling stage, failing to undergo the Et3N-induced demethylation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, typically using an EtOAc/Hexane gradient) to afford the pure furo[3,2-c]pyridin-4-one.

Protocol B: Microwave-Assisted Divergent Cyclization

This method is utilized when the 3-alkynyl-4-methoxypyridin-2(1H)-one intermediate has been previously isolated, allowing for rapid, catalyst-free regioselective annulation[5][7].

Step-by-Step Procedure:

  • Preparation: Place the isolated 3-alkynyl-4-methoxypyridin-2(1H)-one (0.5 mmol) into a microwave-safe reaction vial.

  • Solvent Selection (Regiocontrol Step):

    • For Furo[3,2-c]pyridin-4-one: Add 2.0 mL of anhydrous Triethylamine (Et3N).

    • For Furo[2,3-b]pyridin-4-one: Add 2.0 mL of glacial Acetic Acid (AcOH).

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.

  • Isolation:

    • If Et3N was used, concentrate the mixture directly under reduced pressure to remove the volatile amine and the [Et3​N−Me]+I− byproduct.

    • If AcOH was used, neutralize the mixture carefully with saturated aqueous NaHCO3​ before extracting with dichloromethane.

  • Purify via flash chromatography to isolate the respective analytically pure regioisomer.

References

  • Conreaux, D., Belot, S., Desbordes, P., Monteiro, N., & Balme, G. (2008). Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles. The Journal of Organic Chemistry, 73(21), 8619-8622. URL: [Link]

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Method

Application Note: A Scalable Manufacturing Process for the Pharmaceutical Intermediate 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Abstract The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active molecules, making it a key target in pharmaceutical research and development.[1][2] This application no...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active molecules, making it a key target in pharmaceutical research and development.[1][2] This application note provides a comprehensive, in-depth guide to the scale-up manufacturing of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, a crucial intermediate for advanced drug candidates. We detail a robust and scalable synthetic route, moving from laboratory-scale validation to pilot-plant production. The narrative emphasizes the rationale behind critical process decisions, detailed step-by-step protocols, in-process controls (IPCs), and purification strategies designed for high purity and yield. This document is intended to serve as a practical guide for professionals navigating the complex transition from chemical discovery to commercial manufacturing.[3][4]

Introduction: The Significance of the Furo[3,2-c]pyridin-4-one Core

Fused bicyclic heteroaromatics, such as the furo[3,2-c]pyridin-4-one system, are of significant interest in medicinal chemistry due to their unique three-dimensional structure and ability to engage with biological targets.[1] Pyridinone derivatives, in particular, are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] The development of a scalable and economically viable manufacturing process for key intermediates like 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one is therefore a critical step in the drug development pipeline, enabling the consistent supply of high-quality material for clinical trials and eventual commercialization.[7][8] This guide addresses the practical challenges of process scale-up, focusing on safety, efficiency, and product quality.

Synthetic Route Selection for Scale-Up

The successful scale-up of a chemical process begins with the selection of an appropriate synthetic route.[7] While multiple synthetic strategies can yield the target molecule in a laboratory setting, industrial production demands consideration of factors such as raw material cost and availability, reaction safety, waste generation, and overall process robustness.

After evaluating several potential pathways, including multi-component reactions[9] and palladium-catalyzed cyclizations[10], we have selected a two-step convergent synthesis. This approach offers superior control over impurity profiles and is more amenable to large-scale operations compared to linear syntheses.

The chosen route proceeds via an initial N-alkylation followed by an intramolecular cyclization, a strategy adapted from established methods for synthesizing related heterocyclic systems.[11]

Synthetic_Pathway SM1 Starting Material A (4-hydroxypyridin-2(1H)-one) INT1 Intermediate 1 (N-alkylated pyridinone) SM1->INT1 Step 1 RC1 Step 1: N-Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) Heat SM2 Starting Material B (2,3-Dihydrofuran) SM2->INT1 Step 1 PROD Final Product (4H,5H,6H,7H-furo[3,2-c]pyridin-4-one) INT1->PROD Step 2 RC2 Step 2: Intramolecular Cyclization Acid Catalyst (e.g., PPA) Heat RC1->INT1 RC2->PROD

Caption: Selected two-step convergent synthetic pathway.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot plant requires a systematic approach to identify and control critical process parameters (CPPs).[3] This ensures the process is safe, reproducible, and consistently delivers a product of the desired quality.

Raw Material Sourcing and Qualification

The quality of raw materials directly impacts the final product's purity and the process's efficiency.[7] All starting materials must have clearly defined specifications.

Material CAS Number Required Purity Key Analytical Tests
4-hydroxypyridin-2(1H)-one626-03-9>98.0%HPLC, ¹H NMR, Loss on Drying
2,3-Dihydrofuran1191-99-7>99.0%GC, ¹H NMR, Water Content (KF)
Potassium Carbonate (K₂CO₃)584-08-7>99.0% (Anhydrous)Titration, Particle Size
N,N-Dimethylformamide (DMF)68-12-2Anhydrous GradeGC, Water Content (KF)
Polyphosphoric Acid (PPA)8017-16-1Assay >115% H₃PO₄Titration

Table 1: Raw Material Specifications.

Step 1: N-Alkylation - Detailed Protocol and Rationale

Objective: To synthesize the N-alkylated pyridinone intermediate.

Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 4-hydroxypyridin-2(1H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 volumes). DMF is chosen for its high boiling point and excellent solvating power for both the salt and organic starting material.

  • Heating: Begin agitation and heat the slurry to 60-65°C. This temperature is optimal for achieving sufficient reactivity without causing thermal decomposition.

  • Reagent Addition: Slowly add 2,3-Dihydrofuran (1.1 eq) subsurface over 1-2 hours. Causality Note: A controlled addition rate is critical to manage the reaction exotherm and prevent runaway reactions, a key safety consideration in process scale-up.[12]

  • Reaction Monitoring (IPC): Hold the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction progress every hour by TLC or HPLC until the starting 4-hydroxypyridin-2(1H)-one is <1.0%.

  • Cooling: Once complete, cool the reaction mixture to 20-25°C.

Step 2: Intramolecular Cyclization - Detailed Protocol and Rationale

Objective: To cyclize the intermediate to form the final furo[3,2-c]pyridin-4-one product.

Protocol:

  • Reactor Setup: In a separate, suitable reactor, charge Polyphosphoric Acid (PPA, 3 volumes). PPA serves as both the reaction solvent and a powerful dehydrating acid catalyst for the Friedel-Crafts type cyclization.

  • Heating: Heat the PPA to 90-95°C with strong agitation.

  • Intermediate Addition: Slowly add the crude reaction mixture from Step 1 to the hot PPA over 2-3 hours. Causality Note: This "reverse addition" method ensures the intermediate is always in the presence of excess acid catalyst, promoting the desired intramolecular cyclization over potential intermolecular polymerization.

  • Reaction Monitoring (IPC): Maintain the temperature at 90-95°C for 2-4 hours. Monitor by HPLC until the intermediate is <2.0%.

  • Quenching: Cool the mixture to 50°C. In a separate vessel containing ice-water (10 volumes), slowly quench the reaction mixture while maintaining the quench vessel temperature below 30°C. This highly exothermic step must be performed with extreme caution and efficient cooling.

  • pH Adjustment: Adjust the pH of the resulting slurry to 7-8 using a 50% aqueous sodium hydroxide solution. This neutralizes the acid and precipitates the crude product.

  • Isolation: Isolate the crude solid product by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then perform a final wash with cold isopropanol.

  • Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.

Purification Strategy for a Polar Heterocycle

The target molecule, 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, is a polar compound, which can present purification challenges.[13] While direct crystallization is the most economically viable method for large-scale purification, it requires a suitable solvent system.[14]

Protocol: Recrystallization

  • Solvent Selection: Based on laboratory screening, a mixed solvent system of Ethanol/Water (approx. 9:1) was identified as optimal. The product is freely soluble in hot ethanol but has low solubility in water.

  • Dissolution: Charge the crude, dry product into a clean reactor. Add ethanol (5 volumes) and heat to reflux (approx. 78°C) until all solids dissolve.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a suitable filter to remove them.

  • Crystallization: Cool the solution slowly to 40-50°C. Slowly add deionized water (0.5 volumes) as an anti-solvent to induce crystallization.

  • Cooling and Aging: Continue slow cooling to 0-5°C and hold for at least 2 hours to maximize crystal growth and product recovery.

  • Isolation and Drying: Filter the purified crystals, wash with a cold 9:1 Ethanol/Water mixture, and dry under vacuum at 50-60°C.

Self-Validation: If the purity after one recrystallization does not meet the specification (>99.5%), a second recrystallization can be performed. For persistent impurities, an alternative such as flash chromatography using an aqueous normal-phase media (e.g., amine or diol-bonded silica) may be required, though this is less desirable at commercial scale due to cost.[15]

Purification_Workflow Start Crude Dried Product PurityCheck HPLC Purity Analysis Start->PurityCheck Recrystallize Recrystallize from Ethanol/Water PurityCheck->Recrystallize Purity < 99.5% FinalQC Final QC Release PurityCheck->FinalQC Purity ≥ 99.5% Dry Filter and Dry Recrystallize->Dry Chromatography Consider Column Chromatography Recrystallize->Chromatography If impurities persist Dry->PurityCheck Re-analyze

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Application

Application Notes &amp; Protocols: Strategic Incorporation of the Furo[3,2-c]pyridin-4-one Scaffold into Peptide Chains for Novel Peptidomimetic Design

Introduction In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutic agents due to their high potency and specificity. However, their application is often limited by poor me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutic agents due to their high potency and specificity. However, their application is often limited by poor metabolic stability and low oral bioavailability. The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. A key strategy in this endeavor is the incorporation of rigid, non-natural scaffolds into the peptide backbone.[1][2]

Heterocyclic ring systems are particularly valuable for this purpose. They act as conformational constraints, locking the peptide into a specific bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[2][3][4] Furthermore, the introduction of these motifs can protect the peptide from enzymatic degradation by shielding susceptible amide bonds.[3] The hydrogenated furo[3,2-c]pyridine skeleton, in particular, is a key structural framework found in numerous bioactive and natural compounds, making it an attractive candidate for the design of novel peptidomimetics.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights for the chemical synthesis of a functionalized 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one derivative and its subsequent incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.

PART 1: The Furo[3,2-c]pyridin-4-one Scaffold: Synthesis & Functionalization

Rationale for Functionalization

The native 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold lacks the requisite functional groups—a primary or secondary amine and a carboxylic acid—for direct incorporation into a peptide chain via amide bond formation. Therefore, the first critical phase of the workflow is the rational design and synthesis of a derivative that mimics the structure of an amino acid. This typically involves installing an amino group (or a precursor) at one position and a carboxyl group (or its ester equivalent) at another, creating a novel, constrained amino acid analogue. The strategic placement of these functional groups is paramount as it will dictate the orientation of the scaffold within the final peptide and its influence on the overall three-dimensional structure.

Synthetic Strategy Overview

The synthesis of functionalized furopyridines can be approached through various established organic chemistry routes.[6] A robust strategy often involves the construction of one ring onto a pre-functionalized precursor of the other. For our purpose, a plausible and flexible approach is a multi-step synthesis beginning with a commercially available, substituted pyridine to control the eventual placement of the necessary functional handles for peptide coupling. The use of halogenated intermediates, such as 2-bromo-4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, can provide a versatile entry point for introducing functionality via modern cross-coupling reactions.[7][8]

The following protocol outlines a conceptual pathway to synthesize a protected, functionalized furo[3,2-c]pyridin-4-one building block ready for SPPS.

G cluster_synthesis Synthesis of Functionalized Furo-Pyridinone Building Block A 2-Bromo-3-hydroxypyridine B Step 1: O-Alkylation (e.g., Ethyl bromoacetate, K2CO3) A->B C Intermediate 1 (Pyridine with ester side chain) B->C D Step 2: Intramolecular Cyclization (e.g., Polyphosphoric acid, heat) C->D E Intermediate 2 (Furo[3,2-c]pyridin-4-one core with ester) D->E F Step 3: Nitration (HNO3/H2SO4) E->F G Intermediate 3 (Nitro-substituted core) F->G H Step 4: Reduction (e.g., H2, Pd/C or SnCl2) G->H I Intermediate 4 (Amino-substituted core) H->I J Step 5: N-Protection (Fmoc-OSu, NaHCO3) I->J K Step 6: Saponification (LiOH) J->K L Final Product (Fmoc-Protected Amino Acid Analogue) K->L

Caption: Conceptual workflow for the synthesis of an Fmoc-protected furo[3,2-c]pyridin-4-one amino acid analogue.

Protocol: Synthesis of an Fmoc-Protected Furo[3,2-c]pyridin-4-one Analogue

This protocol is a representative, multi-step synthesis. Researchers must adapt conditions based on specific substrates and perform standard reaction monitoring (e.g., TLC, LC-MS) and purification (e.g., column chromatography) at each step.

Materials:

  • Starting materials (e.g., 2-Bromo-3-hydroxypyridine)

  • Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃), polyphosphoric acid (PPA), nitric acid (HNO₃), sulfuric acid (H₂SO₄), tin(II) chloride (SnCl₂), 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), lithium hydroxide (LiOH), standard organic solvents (DMF, DCM, EtOAc, MeOH), hydrochloric acid (HCl).

Procedure:

  • Step 1: O-Alkylation: To a solution of 2-bromo-3-hydroxypyridine in anhydrous DMF, add K₂CO₃ (1.5 eq) followed by ethyl bromoacetate (1.2 eq). Stir the reaction at 60°C for 12 hours. After completion, quench with water and extract the product with ethyl acetate. Purify the resulting ester intermediate.

  • Step 2: Intramolecular Cyclization: Heat the product from Step 1 in polyphosphoric acid at 120°C for 4 hours to facilitate an intramolecular Friedel-Crafts-type acylation, forming the furo[3,2-c]pyridin-4-one core. Carefully pour the hot mixture onto ice and neutralize with NaOH to precipitate the product.

  • Step 3: Regioselective Nitration: Cool a mixture of concentrated H₂SO₄ and HNO₃ to 0°C. Slowly add the furo-pyridinone core from Step 2. Stir at 0°C for 2 hours. Quench the reaction by pouring it onto ice and collect the precipitated nitro-substituted product. Causality: The electronic nature of the heterocyclic system directs the nitration, typically to an activated position on the pyridine ring.

  • Step 4: Reduction of Nitro Group: Dissolve the nitro-compound in ethanol and add SnCl₂·2H₂O (5 eq). Reflux the mixture for 3 hours. Cool, neutralize with aqueous NaHCO₃, and extract the amino-substituted product. Expertise: SnCl₂ is a classic and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities like esters and lactams.

  • Step 5: N-Terminal Protection: Dissolve the amine from Step 4 in a 1:1 mixture of dioxane and aqueous NaHCO₃. Add Fmoc-OSu (1.1 eq) and stir vigorously at room temperature for 16 hours. Acidify the mixture with 1N HCl and extract the Fmoc-protected product. Trustworthiness: The Fmoc group is the standard N-terminal protecting group for SPPS, orthogonal to the acid-labile side-chain protecting groups and the final cleavage conditions.

  • Step 6: Saponification to Carboxylic Acid: Dissolve the Fmoc-protected ester in a THF/water mixture. Add LiOH (2 eq) and stir at room temperature for 4 hours. Monitor by LC-MS until the starting material is consumed. Acidify the solution to pH ~3 with 1N HCl to precipitate the final Fmoc-protected amino acid analogue. Filter, wash with cold water, and dry under vacuum.

Characterization of the Building Block

Before proceeding to peptide synthesis, the structure and purity of the final building block must be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.

  • FTIR Spectroscopy: To identify key functional groups (e.g., C=O of the lactam and carboxylic acid, N-H of the Fmoc carbamate).

  • Purity by RP-HPLC: To ensure the building block is >95% pure before use in SPPS.

PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Principle of Fmoc-Based SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide assembly.[9] The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. In Fmoc-based chemistry, the acid-labile protecting groups on amino acid side chains and a base-labile Fmoc group on the α-amine ensure selective deprotection at each step of the cycle.[10]

spss_cycle A Start: Resin-Bound Peptide B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B Free N-terminus C Washing (DMF) B->C E 3. Coupling (Add activated AA to resin) C->E Add activated AA solution D 2. Amino Acid Activation (Fmoc-AA-OH + Activator) D->E F Washing (DMF) E->F G Repeat Cycle for Next Amino Acid F->G G->A No, proceed to cleavage G->B Yes

Sources

Method

Application Note: Advanced Chromatographic Purification of Synthesized 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Executive Summary The heterocyclic scaffold 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (a tetrahydrofuro[3,2-c]pyridin-4-one derivative) is a critical structural motif in medicinal chemistry, frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (a tetrahydrofuro[3,2-c]pyridin-4-one derivative) is a critical structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antipsychotic agents, and selective receptor agonists[1][2]. Synthesized typically via the acid-catalyzed Pictet-Spengler reaction or Curtius rearrangement cascades[1][3], the crude reaction mixtures present significant purification challenges. They often contain unreacted starting materials, structural isomers, and highly polar polymeric byproducts. This application note details a field-proven, two-tier chromatographic methodology to isolate this compound to >99% purity.

Physicochemical Profiling & Chromatographic Rationale

Successful purification requires a deep understanding of the molecule's physicochemical behavior:

  • Hydrogen Bonding & Peak Tailing : The target molecule features a fused bicyclic system containing an electron-rich furan ring and a polar δ-lactam (cyclic amide) moiety. The lactam N-H is a strong hydrogen bond donor, while the carbonyl and furan oxygens act as acceptors. On bare normal-phase silica, these groups interact strongly with free, acidic silanols, leading to severe peak tailing and irreversible adsorption[4].

  • Acid Sensitivity : Furan rings can be sensitive to highly concentrated, strong mineral acids, which may induce ring-opening or polymerization.

  • Causality of Method Selection : To overcome these challenges, a two-step purification system is mandatory. First, Normal-Phase Flash Chromatography (NP-FC) is employed using a carefully optimized Ethyl Acetate/Hexane gradient to remove bulk non-polar impurities and highly polar tars[3]. Second, Preparative Reversed-Phase HPLC (RP-HPLC) utilizing a fully end-capped C18 stationary phase is utilized. End-capping is critical to mask residual silanols, thereby eliminating lactam-induced tailing and allowing for the separation of closely related structural isomers[5][6].

Purification Workflow

PurificationWorkflow Synth Crude Reaction Mixture (4H,5H,6H,7H-furo[3,2-c]pyridin-4-one) Ext Liquid-Liquid Extraction (EtOAc / H2O) Synth->Ext Remove aqueous salts Flash Normal-Phase Flash Chromatography (Silica Gel, EtOAc/Hexane) Ext->Flash Organic extract QC Purity Assessment (LC-MS / TLC) Flash->QC Pool fractions HPLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) QC->HPLC Purity < 99% Pure Lyophilization (>99% Pure Target) QC->Pure Purity ≥ 99% HPLC->Pure High-resolution isolation

Chromatographic purification workflow for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Protocol 1: Normal-Phase Flash Column Chromatography

Objective : Bulk purification of the crude reaction mixture to remove non-polar organic impurities and highly polar polymeric byproducts.

Self-Validating System : Pre-run Thin Layer Chromatography (TLC) must be performed to calculate the exact Retention Factor ( Rf​ ) and optimize the column volume (CV) gradient. The target Rf​ should be ~0.25-0.30 in the eluting solvent to ensure optimal band spacing.

Materials :

  • Stationary Phase : Silica gel 60 (70–230 mesh)[3].

  • Mobile Phase A : Hexanes (HPLC Grade).

  • Mobile Phase B : Ethyl Acetate (HPLC Grade).

Step-by-Step Methodology :

  • Sample Loading (Dry Loading) : Dissolve the crude 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in a minimal volume of dichloromethane (CH₂Cl₂). Add silica gel (1:3 mass ratio to crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the strong solvent effect that causes band broadening, which is critical for preventing the polar lactam from streaking down the column.

  • Column Equilibration : Pack the column and equilibrate with 100% Hexanes for 3 Column Volumes (CV).

  • Gradient Elution :

    • 0–2 CV : 10% EtOAc in Hexanes (Elutes non-polar organic impurities).

    • 2–7 CV : Linear gradient from 10% to 50% EtOAc in Hexanes.

    • 7–12 CV : Isocratic hold at 50% EtOAc in Hexanes. (The target compound typically elutes within this window[4]).

  • Fraction Collection & QC : Collect fractions in 15 mL test tubes. Spot every third fraction on a silica TLC plate and develop in 50% EtOAc/Hexanes. Visualize under UV light (254 nm) due to the conjugated furan-lactam system.

  • Concentration : Pool fractions containing the target ( Rf​ ≈ 0.3) and concentrate under reduced pressure at 40°C to yield the intermediate purity solid (typically 85–90% purity).

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

Objective : Final polishing of the intermediate product to achieve >99% purity required for biological assays, structure-activity relationship (SAR) studies, or crystallographic analysis.

Materials :

  • Column : Fully end-capped Preparative C18 column (e.g., Zorbax 300SB-C18 or Gemini C18, 21.2 mm × 250 mm, 5 μm particle size)[5][6].

  • Mobile Phase A : Ultrapure Water + 0.1% Formic Acid (FA).

  • Mobile Phase B : Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the flash-purified compound in a 1:1 mixture of Water/MeCN. Filter the solution through a 0.22 μm PTFE syringe filter.

    • Causality: Particulates will rapidly degrade the preparative column frit, causing fatal backpressure issues.

  • Method Setup : Set the flow rate to 15.0 mL/min. Set the UV-Vis detector to monitor 254 nm (furan absorbance) and 280 nm.

  • Gradient Execution :

    • 0–5 min : Isocratic hold at 5% B (Column equilibration and elution of highly polar residual salts).

    • 5–25 min : Linear gradient from 5% B to 60% B.

    • 25–30 min : Column wash at 95% B.

    • 30–35 min : Re-equilibration at 5% B.

  • Fraction Triggering : Use mass-directed or UV-directed fraction collection. The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one target typically elutes between 40% and 50% B depending on specific ring substitutions.

  • Lyophilization : Pool the pure fractions. Flash-freeze in liquid nitrogen and lyophilize for 24–48 hours to remove water and volatile formic acid, yielding the >99% pure target as an off-white solid.

Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters and expected outcomes for the two-tier purification system.

ParameterFlash Chromatography (Normal Phase)Preparative RP-HPLC
Stationary Phase Silica Gel 60 (70–230 mesh)End-capped C18 (5 μm)
Mobile Phase Hexanes / Ethyl AcetateH₂O / MeCN (0.1% Formic Acid)
Elution Profile 10% to 50% EtOAc Gradient5% to 60% MeCN Gradient
Target Retention Rf​ ≈ 0.30 (in 50% EtOAc) tR​ ≈ 18.5 min (at 15.0 mL/min)
Expected Purity 85% – 90%> 99.0%
Primary Utility Bulk mass recovery, salt/tar removalIsomer separation, final polishing

References

  • Title : one-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement Source : Semantic Scholar URL : 3

  • Title : Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source : PMC / NIH URL : 5

  • Title : Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Source : PMC / NIH URL : 1

  • Title : WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles Source : Google Patents URL :6

  • Title : Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction Source : Benchchem URL : 2

  • Title : 26956-43-4 | Furo[3,2-c]pyridin-4(5H)-one Source : Ambeed URL :4

Sources

Application

Preclinical In Vivo Dosing and Pharmacodynamic Profiling of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one-Based Cdc7 Inhibitors

Scientific Rationale and Causality The Cell Division Cycle 7 (Cdc7) serine/threonine kinase is a critical regulator of DNA synthesis in eukaryotic organisms. By phosphorylating the minichromosome maintenance complex (MCM...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Causality

The Cell Division Cycle 7 (Cdc7) serine/threonine kinase is a critical regulator of DNA synthesis in eukaryotic organisms. By phosphorylating the minichromosome maintenance complex (MCM2-7) at the G1-S transition, Cdc7 triggers the firing of DNA replication origins[1]. Because cancer cells are highly dependent on continuous DNA replication, inhibiting Cdc7 induces replication stress and triggers p53-independent apoptosis, making it a compelling therapeutic target[1].

Historically, early-generation Cdc7 inhibitors (such as pyrrolopyridinones) demonstrated potent in vitro activity but suffered from suboptimal pharmacokinetic (PK) profiles, including high plasma protein binding and poor solubility[2]. The strategic core morphing to a 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold (exemplified by Compound 18, 2-Pyridin-4-yl-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one) resolved these liabilities. The substitution of the pyrrole nitrogen with a furan oxygen reduces the basicity and topological polar surface area (TPSA), significantly enhancing oral bioavailability and driving superior in vivo antitumor efficacy[2].

To validate the in vivo efficacy of these compounds, researchers must rely on a robust pharmacodynamic (PD) biomarker. The phosphorylation of MCM2 at Serine 40 and Serine 41 (p-MCM2 Ser40/41) is the gold standard[3]. Unlike Ser41 alone, which can be phosphorylated by Cdk2, the dual Ser40/41 phosphorylation is highly specific to Cdc7 kinase activity[4].

Mechanism of Action

The following diagram illustrates the causal relationship between the administration of a furo[3,2-c]pyridin-4-one inhibitor, the molecular target, and the resulting phenotypic cascade.

MOA Inhibitor furo[3,2-c]pyridin-4-one (Cdc7 Inhibitor) Cdc7 Cdc7/Dbf4 Complex Inhibitor->Cdc7 ATP-competitive inhibition Apoptosis Replication Stress & Apoptosis Inhibitor->Apoptosis Induces via checkpoint collapse pMCM2 p-MCM2 (Ser40/41) Cdc7->pMCM2 Phosphorylates MCM2 MCM2 (Unphosphorylated) MCM2->pMCM2 Replication DNA Replication Origin Firing pMCM2->Replication Promotes

Cdc7 inhibition by furo[3,2-c]pyridin-4-one blocks MCM2 phosphorylation, inducing apoptosis.

Pharmacokinetic Profiling & Formulation Strategy

Before initiating efficacy studies, the formulation must be optimized to ensure the compound reaches the tumor microenvironment at concentrations exceeding the IC50. The furo[3,2-c]pyridin-4-one scaffold exhibits moderate lipophilicity. Therefore, suspension formulations using wetting agents (like Tween-80) combined with viscosity modifiers (like Methylcellulose) are preferred to ensure uniform dosing and prevent precipitation in the gastrointestinal tract.

Table 1: Comparative PK Profile of Cdc7 Inhibitor Scaffolds

Data summarizes the typical improvements observed when transitioning from early pyrrolo-cores to the optimized furo[3,2-c]pyridin-4-one scaffold in murine models (10 mg/kg PO).

ParameterPyrrolopyridinone Core4H,5H,6H,7H-furo[3,2-c]pyridin-4-one CoreBiological Implication
Clearance (CL) High (>3.5 L/h/kg)Moderate (~1.2 L/h/kg)Longer systemic exposure; enables QD/BID dosing.
Volume of Distribution (Vd) Low (~0.8 L/kg)High (>2.5 L/kg)Better tissue penetration into solid tumor xenografts.
Oral Bioavailability (F%) < 15%> 45%Supports oral (PO) administration routes.
Plasma Protein Binding > 98%~ 85%Higher fraction of unbound, active drug in circulation.

In Vivo Experimental Workflow

To establish a self-validating protocol, the in vivo study must incorporate vehicle controls, baseline tumor measurements, and time-course tissue harvesting to correlate PK (drug concentration) with PD (p-MCM2 reduction).

Workflow Step1 1. Cell Culture (e.g., COLO205) Expand to 5x10⁶ cells/mouse Step2 2. Subcutaneous Xenograft Inoculation in BALB/c Nude Mice Step1->Step2 Step3 3. Randomization & Grouping (Initiate when Volume = 100-150 mm³) Step2->Step3 Step4 4. Oral Dosing (PO) furo[3,2-c]pyridin-4-one vs Vehicle Step3->Step4 Step5 5. Efficacy Monitoring Tumor Volume & Body Weight (Bi-weekly) Step4->Step5 Step6 6. Tissue Harvest (4h & 24h post-dose) Tumor Excision & Snap Freezing Step5->Step6

Standardized in vivo workflow for evaluating furo[3,2-c]pyridin-4-one Cdc7 inhibitors.

Detailed Step-by-Step Protocols

Protocol A: Formulation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Compounds for Oral Gavage

Causality Check: Compounds with this core are typically crystalline and hydrophobic. We utilize a 0.5% Methocel (Methylcellulose) / 0.1% Tween-80 vehicle. Tween-80 reduces the surface tension of the hydrophobic drug particles, while Methocel prevents rapid sedimentation, ensuring dose uniformity.

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (4000 cP) in 100 mL of heated (80°C) sterile water. Stir until dispersed, then cool to 4°C overnight to allow complete hydration and clarity. Add 0.1 mL of Tween-80 and mix thoroughly.

  • Compound Milling: Weigh the required amount of the furo[3,2-c]pyridin-4-one compound (e.g., for a 50 mg/kg dose in a 20 g mouse, you need a 5 mg/mL suspension). Transfer to a glass mortar.

  • Wetting: Add a few drops of the vehicle to the compound and triturate vigorously with a pestle to form a smooth, lump-free paste. Crucial step to prevent particle agglomeration.

  • Dilution: Gradually add the remaining vehicle geometrically while continuously stirring.

  • Validation: Sonicate the suspension in a water bath for 10 minutes at room temperature. The final formulation should be a uniform, milky suspension. Prepare fresh weekly and store at 4°C.

Protocol B: Xenograft Dosing and Efficacy Monitoring

Causality Check: COLO205 (human colon adenocarcinoma) is highly sensitive to Cdc7 inhibition and is the industry standard for evaluating MCM2 phosphorylation[4].

  • Inoculation: Resuspend COLO205 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Calculate volume as V=(Length×Width2)/2 . Once tumors reach an average volume of 100–150 mm³ (typically day 10-14), randomize mice into Vehicle, Low Dose (e.g., 25 mg/kg), and High Dose (e.g., 100 mg/kg) groups (n=8/group).

  • Dosing: Administer the formulation via oral gavage (PO) using a 20-gauge feeding needle. Dose volume should be standard (10 mL/kg). Administer QD (once daily) or BID (twice daily) based on the specific compound's half-life.

  • Monitoring: Measure tumor volumes and body weights twice weekly. Self-Validation: A body weight loss of >15% indicates systemic toxicity, requiring an immediate dose holiday.

Protocol C: Pharmacodynamic (PD) Biomarker Assay (p-MCM2)

Causality Check: To prove the compound's mechanism in vivo, we must show target engagement. Tissue must be harvested at the estimated Tmax​ (typically 4 hours post-dose) to capture peak kinase inhibition[4].

  • Tissue Harvest: At 4 hours and 24 hours post-final dose, euthanize 3 mice per group. Rapidly excise the tumor, wash in ice-cold PBS, and immediately snap-freeze in liquid nitrogen. Speed is critical to prevent endogenous phosphatases from stripping the p-MCM2 signal.

  • Lysis: Homogenize 30-50 mg of tumor tissue in 500 µL of RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Centrifugation: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

  • Western Blotting:

    • Load 30 µg of protein per well on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies: Anti-p-MCM2 (Ser40/41) and Anti-Total MCM2 (incubate overnight at 4°C). Use GAPDH or β -actin as a loading control.

  • Quantification: Image the blot using chemiluminescence. Calculate the ratio of p-MCM2 to Total MCM2. Self-Validation: A successful assay will show a dose-dependent reduction (e.g., >70% reduction at 100 mg/kg) of p-MCM2 in the treated groups compared to the vehicle control[4].

Sources

Method

Green Chemistry Approaches for the Synthesis of 4H,5H,6H,7H-Furo[3,2-c]pyridin-4-one Scaffolds: Application Notes &amp; Protocols

Executive Summary & Mechanistic Rationale The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold (CAS: 1528800-56-7) represents a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore for ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold (CAS: 1528800-56-7) represents a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore for anti-inflammatory agents, kinase inhibitors, and potential antipsychotic therapeutics[1][2][3]. Historically, the construction of this fused bicyclic system relied on the Pictet-Spengler reaction or multi-step cyclizations that utilized hazardous reagents, strong acids, and toxic organic solvents (e.g., toluene, dichloromethane). These traditional methods often suffer from poor reproducibility due to "substantial tarring of reaction mixtures in acidic conditions"[4], resulting in low yields and high environmental impact (high E-factor).

To align with modern pharmaceutical development standards, this guide details two validated, highly reproducible green chemistry strategies:

  • A One-Pot Multicomponent Reaction (MCR) in Aqueous/Ethanol Media: A highly convergent approach that builds the tetrahydrofuro-pyridine core directly from acyclic/monocyclic precursors[3].

  • A Microwave-Assisted Curtius Rearrangement followed by Catalytic Hydrogenation: A rapid, energy-efficient route that safely handles transient azide intermediates[5].

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route must balance atom economy, safety, and scalability. The table below summarizes the quantitative metrics comparing traditional approaches against the green protocols detailed in this guide.

MethodologySolvent SystemCatalyst / ReagentReaction TimeAvg. Yield (%)Green Chemistry Advantage
Traditional Pictet-Spengler Toluene / CH₂Cl₂TFA / Strong Acid12–24 h45–60%None; prone to tarring and high waste generation[4].
One-Pot MCR (Protocol A) EthanolEt₃N (Catalytic)15–25 min78–92%High atom economy; renewable solvent; chromatography-free[3].
MW-Assisted Curtius (Protocol B) Toluene (Sealed)DPPA, Et₃N15–30 min65–80%Energy efficient; mitigates hazardous intermediate accumulation[5].

Protocol A: One-Pot Four-Component Synthesis (MCR)

This protocol leverages a cascade four-component condensation to directly yield the saturated 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core.

Causality & Experimental Design
  • Solvent Choice (Ethanol): Ethanol is selected not only for its renewable profile but because the highly polar tetrahydrofuro-pyridine product precipitates out of solution as it forms. This drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing solvent-intensive column chromatography[3].

  • Catalyst Choice (Triethylamine): Et₃N provides the exact basicity required to deprotonate the active methylene for the initial Knoevenagel condensation without causing the hydrolytic degradation of the pyranone ring, a common failure point when using stronger inorganic bases.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, sequentially add 4-hydroxy-6-methyl-2-pyrone (1.0 mmol), an aromatic aldehyde (1.0 mmol), an aryl amine (1.0 mmol), and a pyridinium ylide (1.0 mmol).

  • Solvent & Catalyst: Suspend the mixture in 5.0 mL of absolute ethanol. Add triethylamine (Et₃N, 0.2 mmol, 20 mol%) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 15–25 minutes.

  • Self-Validation & QC: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the distinct UV-active spot of the starting pyranone is entirely consumed.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. A solid precipitate will form. Filter the precipitate under a vacuum and wash the filter cake with ice-cold ethanol (2 × 2 mL).

  • Verification: Confirm product identity via FTIR. A successful cyclization is self-validated by the emergence of a characteristic lactam carbonyl stretch at ~1692 cm⁻¹ and the disappearance of primary amine N-H stretches[3].

MCR_Pathway A Aldehyde + Amine + Pyranone + Ylide B Knoevenagel Condensation (Green Solvent: EtOH) A->B C Michael Addition (Atom Economy > 85%) B->C D Intramolecular Cyclization (Lactamization) C->D E 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one D->E

Mechanistic pathway for the one-pot MCR synthesis of the target core.

Protocol B: Microwave-Assisted Curtius Rearrangement & Reduction

While Protocol A directly yields the saturated core, an alternative approach involves the synthesis of the fully unsaturated furo[3,2-c]pyridin-4-one via a Curtius rearrangement[5], followed by a green catalytic hydrogenation to achieve the 4H,5H,6H,7H saturation level.

Causality & Experimental Design
  • Reagent Selection (DPPA): Diphenylphosphoryl azide (DPPA) is utilized as a significantly safer alternative to sodium azide for generating the acyl azide intermediate.

  • Microwave (MW) Heating: The Curtius rearrangement generates a transient, highly reactive isocyanate. Conventional heating often leads to intermolecular urea byproducts. MW irradiation provides rapid, uniform heating (150°C in seconds), forcing the immediate intramolecular 6π-electrocyclization of the 2-aza-6π-electron system[5].

  • Green Reduction: The subsequent hydrogenation utilizes Pd/C in ethanol, a highly atom-economical step that selectively reduces the pyridine ring while preserving the furan and lactam moieties.

Step-by-Step Methodology

Part 1: Electrocyclization

  • Preparation: To a 10 mL microwave-safe vial, add (E)-3-(2-furyl)acrylic acid (1.0 mmol) and anhydrous toluene (3.0 mL).

  • Activation: Add Et₃N (1.2 mmol) followed by DPPA (1.1 mmol) dropwise at room temperature. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program a ramp to 80°C for 5 minutes (to form the acyl azide), followed by a rapid ramp to 150°C for 15 minutes to drive the electrocyclization[5].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and pass through a short silica plug (EtOAc) to yield the unsaturated furo[3,2-c]pyridin-4-one.

Part 2: Green Hydrogenation 5. Reduction: Dissolve the intermediate in ethanol (5 mL). Add 10% Pd/C (5 mol%). 6. Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. 7. Self-Validation: Filter the catalyst through a pad of Celite. The complete reduction to the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core is validated by ¹H NMR, specifically noting the disappearance of the downfield aromatic pyridine protons and the appearance of upfield aliphatic multiplets (δ 2.5–3.5 ppm) corresponding to the saturated piperidone ring.

MW_Workflow S1 Heteroarylacrylic Acid S2 Curtius Rearrangement (DPPA, Et3N) S1->S2 S3 Acyl Azide Intermediate S2->S3 S4 MW Electrocyclization (150°C, 15 min) S3->S4 S5 Target Scaffold S4->S5

Microwave-assisted Curtius rearrangement and electrocyclization workflow.

References

  • Tangeti, V. S., et al. "One Pot Multicomponent Synthesis of Anti-inflammatory Active Tetrahydrofuro[3,2-c]pyridinone-2-carboxylate Derivatives." Asian Journal of Chemistry, 2017. URL:[Link]

  • Eloy, et al. "One-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement." Heterocycles, 2017. URL:[Link]

  • Schlemmer, R. F., et al. "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." Journal of Medicinal Chemistry, 1988. URL:[Link]

  • NextSDS. "4H,5H,6H,7H-furo[3,2-c]pyridin-4-one — Chemical Substance Information (CAS 1528800-56-7)." NextSDS, 2025. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Welcome to the Technical Support Center for the synthesis of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your synthetic success.

Introduction

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including potential as antipsychotic agents and kinase inhibitors.[1] The successful and high-yielding synthesis of these molecules is crucial for advancing drug discovery programs. This guide outlines the most common synthetic routes and provides practical solutions to challenges you may encounter.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core structure, categorized by the synthetic approach.

Route 1: Pictet-Spengler Reaction for the Tetrahydrofuro[3,2-c]pyridine Core

The Pictet-Spengler reaction is a robust method for constructing the saturated tetrahydrofuro[3,2-c]pyridine core, which can be a key intermediate.[2] The reaction involves the condensation of a furan-containing ethanamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2]

Question: My Pictet-Spengler reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Pictet-Spengler synthesis of this scaffold can often be attributed to several factors. A systematic evaluation of your reaction parameters is key to improving the outcome.

  • Substrate Reactivity: The electronic nature of the aldehyde substrate significantly impacts the reaction efficiency.

    • Electron-donating groups on the aromatic aldehyde generally lead to higher yields.[3]

    • Strong electron-withdrawing groups (e.g., nitro groups) on the aldehyde can deactivate the iminium intermediate, hindering the electrophilic aromatic substitution on the furan ring and resulting in poor yields or even reaction failure.[3]

      • Solution: If your substrate contains a strong electron-withdrawing group, consider using a milder Lewis acid catalyst or increasing the reaction temperature and time. However, be mindful of potential decomposition.

  • Acid Catalyst and Concentration: The choice and amount of acid are critical.

    • A mixture of a protic acid like HCl in a carboxylic acid solvent (e.g., glacial acetic acid) is commonly effective.[4]

    • Insufficient acid may lead to incomplete iminium ion formation, while excessive acid can lead to side reactions or decomposition of the furan ring.

      • Solution: Optimize the acid concentration. Start with the recommended stoichiometry and perform small-scale experiments to screen different acid loadings.

  • Reaction Temperature and Time: These parameters are highly substrate-dependent.

    • Some reactions proceed well at room temperature, while others require heating to 70-80 °C.[2]

    • Prolonged reaction times at high temperatures can lead to decomposition.

      • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start at a lower temperature and gradually increase it if the reaction is sluggish.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • 1,4-Diketone Formation: Acid-catalyzed hydrolysis of the furan ring in the product can occur, leading to the formation of a 1,4-diketone.[5] This can be a reversible process.[5]

      • Solution: Careful control of the workup conditions is crucial. Neutralize the reaction mixture promptly after completion. If the 1,4-diketone is isolated, it may be possible to reform the furan ring under appropriate acidic conditions.[5]

Route 2: Sonogashira Coupling and Annulation Cascade

A versatile method for constructing the aromatic furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling of a functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]

Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?

Answer: The formation of a 1,3-diyne from the homocoupling of your terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[6] Here are several strategies to suppress this undesired pathway:

  • Strictly Inert Atmosphere: Oxygen promotes the oxidative Glaser coupling.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.

  • Copper Co-catalyst Concentration: While copper(I) accelerates the desired reaction, it is also a key promoter of the homocoupling.

    • Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective concentration. In some cases, a "copper-free" Sonogashira protocol may be advantageous.[7]

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling.

    • Solution: Add the alkyne to the reaction mixture slowly using a syringe pump.

  • Use of a Hydrogen Atmosphere: A dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[6]

    • Solution: Perform the reaction under an atmosphere of hydrogen diluted with nitrogen or argon.[6]

Question: The intramolecular cyclization (5-endo-dig) to form the furan ring is not proceeding efficiently. What can I do?

Answer: The efficiency of the 5-endo-dig cyclization of the 3-alkynyl-4-hydroxypyridine intermediate can be influenced by several factors.

  • Base: The presence of a suitable base is often necessary to deprotonate the hydroxyl group, increasing its nucleophilicity for the attack on the alkyne.

    • Solution: Ensure a sufficient amount of a suitable base, such as an amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate), is present in the reaction mixture.

  • Solvent: The polarity of the solvent can influence the rate of the cyclization.

    • Solution: While polar aprotic solvents like DMF are common for the Sonogashira coupling, screening other solvents for the cyclization step in a two-step procedure might be beneficial.

  • Alternative Catalysts: While the cyclization can occur thermally, certain catalysts can promote this transformation.

    • Solution: Consider the use of a Lewis acid or a transition metal catalyst known to promote intramolecular hydroalkoxylation of alkynes in cases where thermal cyclization is inefficient.[8]

Route 3: Synthesis from 3-Alkynyl-4-pyrones

A novel and mild approach to furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate.[9]

Question: My reaction of the 3-alkynyl-4-pyrone with ammonium acetate is giving a low yield. What are the critical parameters to consider?

Answer: This tandem reaction, while proceeding under mild conditions, is sensitive to specific reaction parameters.

  • Solvent: The choice of solvent is crucial for the success of this transformation.

    • Hexafluoroisopropanol (HFIP) has been reported as the optimal solvent, likely due to its ability to stabilize charged intermediates and facilitate proton transfer.[9][10]

      • Solution: Ensure you are using high-purity, anhydrous HFIP. Other protic or polar aprotic solvents may not be as effective.

  • Purity of Starting Materials: The purity of the 3-alkynyl-4-pyrone and ammonium acetate is important.

    • Impurities in the 3-alkynyl-4-pyrone, which is often prepared via a Sonogashira coupling, can inhibit the reaction.

    • Ammonium acetate can be hygroscopic.

      • Solution: Purify the 3-alkynyl-4-pyrone by column chromatography or recrystallization before use. Use fresh, dry ammonium acetate.

  • Reaction Time: While the reaction proceeds at room temperature, it may require sufficient time to go to completion.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for your specific substrate.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one and its derivatives?

A1: These compounds are often polar, which can present purification challenges. The most common techniques are:

  • Flash Column Chromatography: This is the workhorse for purifying moderately polar to polar compounds.[11]

    • Stationary Phase: Silica gel is most common. For particularly basic compounds that may interact strongly with acidic silica, neutral alumina or silica gel treated with a small amount of a base like triethylamine can be used.[11]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[12]

  • Recrystallization: This method can provide highly pure crystalline material if a suitable solvent or solvent system is found.[13]

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[13] Common solvents for N-heterocycles include ethanol, ethyl acetate, or mixtures with water or hexanes.[11]

Q2: I am having trouble with the purification of my highly polar furo[3,2-c]pyridine derivative. What are some advanced strategies?

A2: For very polar compounds, standard purification methods may be insufficient. Consider the following:

  • Reversed-Phase Chromatography: Using a C18 stationary phase with a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid, can be very effective for purifying polar compounds.[14]

  • Ion-Exchange Chromatography: If your molecule has a basic nitrogen that can be protonated, cation-exchange chromatography can be a powerful purification tool.

Q3: Are there any general tips for improving reaction yields in heterocyclic synthesis?

A3: Yes, several general principles can be applied to improve the yield of your synthesis:

  • Purity of Reagents and Solvents: Always use high-purity starting materials and anhydrous solvents when necessary. Impurities can poison catalysts and lead to side reactions.[15]

  • Inert Atmosphere: For reactions involving air-sensitive reagents or catalysts (like many transition-metal catalyzed reactions), the use of an inert atmosphere (nitrogen or argon) is crucial.[15]

  • Reaction Monitoring: Regularly monitor your reaction's progress using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.

  • Systematic Optimization: If you are experiencing low yields, perform a systematic optimization of reaction parameters (temperature, concentration, catalyst loading, solvent) on a small scale before attempting a large-scale reaction.

III. Experimental Protocols & Data

Protocol 1: Pictet-Spengler Synthesis of 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine[2][3]

Step 1: Imine Formation

  • To a solution of benzaldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

  • Heat the reaction mixture at 82 °C for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture to dryness under reduced pressure to obtain the crude imine.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude imine in glacial acetic acid (0.75 mL).

  • Add concentrated hydrochloric acid (0.5 mL) portionwise.

  • Stir the reaction mixture at 70 °C for 5 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and add a saturated aqueous solution of NaOH to neutralize the acid.

  • Stir the mixture overnight at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Table 1: Optimization of Pictet-Spengler Reaction Conditions [4]

EntrySolventAcid (equiv.)Temperature (°C)Time (h)Yield (%)
1CH3CNHCl (2.0)501.526
2CH3CNHCl (2.0)505.553
3TolueneHCl (1.0)70258
4AcOHHCl (2.0)70567
Protocol 2: Sonogashira Coupling and Annulation for 2-Substituted Furo[3,2-c]pyridines[1]
  • To a Schlenk flask charged with a magnetic stir bar, add 4-hydroxy-3-iodopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed DMF and a base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired furo[3,2-c]pyridine.

Table 2: Substrate Scope for Sonogashira Coupling/Annulation [1]

EntryAlkyneProductYield (%)
1Phenylacetylene2-Phenylfuro[3,2-c]pyridine85
21-Hexyne2-Butylfuro[3,2-c]pyridine78
3(Trimethylsilyl)acetylene2-(Trimethylsilyl)furo[3,2-c]pyridine92
Protocol 3: Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones[9][10]
  • To a solution of the 3-alkynyl-4-pyrone (1.0 equiv) in hexafluoroisopropanol (HFIP), add ammonium acetate (5.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired furo[3,2-c]pyridine.

Table 3: Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones [10]

EntryR1 in 3-alkynyl-4-pyroneR2 in 3-alkynyl-4-pyroneYield (%)
1PhenylMethyl84
24-ChlorophenylMethyl75
32-ThienylMethyl68

IV. Reaction Mechanisms & Visualizations

Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting and optimization.

Pictet-Spengler Reaction Mechanism

The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, followed by an intramolecular electrophilic attack of the furan ring on the iminium carbon.

pictet_spengler cluster_1 Step 1: Imine & Iminium Formation cluster_2 Step 2: Cyclization & Aromatization Amine Furan-ethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H+ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Substitution Product Tetrahydrofuro[3,2-c]pyridine Cyclized->Product - H+

Caption: Mechanism of the Pictet-Spengler reaction.

Sonogashira Coupling and Annulation Cascade Mechanism

This one-pot reaction involves a palladium-catalyzed cross-coupling followed by a base-mediated intramolecular cyclization.

sonogashira_annulation cluster_1 Sonogashira Coupling cluster_2 Intramolecular Annulation (5-endo-dig) Pyridine 4-Hydroxy-3-iodopyridine Intermediate 3-Alkynyl-4-hydroxypyridine Pyridine->Intermediate + Alkyne [Pd], [Cu], Base Alkyne Terminal Alkyne Deprotonated Alkoxide Intermediate Intermediate->Deprotonated + Base Product Furo[3,2-c]pyridine Deprotonated->Product Cyclization

Caption: Sonogashira coupling and annulation cascade.

Mechanism of Furo[3,2-c]pyridine Formation from 3-Alkynyl-4-pyrone

This reaction is proposed to proceed through a tandem sequence of reactions initiated by the amine.

pyrone_to_furopyridine cluster_1 Initial Attack and Ring Opening cluster_2 Tandem Cyclizations Pyrone 3-Alkynyl-4-pyrone Intermediate1 Open-chain Intermediate Pyrone->Intermediate1 + NH3 Ammonia NH3 (from NH4OAc) Intermediate2 Pyridinone Intermediate Intermediate1->Intermediate2 First Cyclization Product Furo[3,2-c]pyridin-4-one Intermediate2->Product Second Cyclization

Caption: Proposed mechanism for furo[3,2-c]pyridine synthesis from 3-alkynyl-4-pyrone.

V. References

  • Fedin, V. V., Usachev, S. A., & Sosnovskikh, V. Y. (2025). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Asian Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Methods for preparation of furo[3,2‐c]pyridines; transformation of...[Link]

  • ResearchGate. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Request PDF. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). ResearchGate. [Link]

  • PubMed. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • S. L. Buchwald, et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira conditions | Download Scientific Diagram. [Link]

  • Optimization of Sonogashira chalcone coupling reactions. (n.d.). [Link]

  • Cyclization of alkynes under metal-free conditions: synthesis of indoles. (n.d.). [Link]

  • Universidad de Granada. (2024). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. [Link]

  • Al-Hassan, M. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • National Center for Biotechnology Information. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • National Center for Biotechnology Information. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

  • J. L. G., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Catalysis. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Request PDF. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. [Link]

  • ResearchGate. (n.d.). Reaction scope of the synthesis of 3‐alkynyl‐4‐pyrones 2. [Link]

  • RSC Publishing. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

  • LOCKSS. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. [Link]

  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]

  • SciSpace. (n.d.). Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis. [Link]

  • National Center for Biotechnology Information. (2020). Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms. [Link]

  • Beilstein Journals. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. [Link]

  • MDPI. (2022). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. [Link]

Sources

Optimization

Technical Support Center: Resolving DMSO Solubility for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (and its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (and its derivatives) during high-throughput screening (HTS) or fragment-based screening (FBS).

As a Senior Application Scientist, my approach moves beyond simple "add and stir" instructions. We will explore the thermodynamic causality behind these solubility failures and implement self-validating experimental protocols to ensure your assay data is never compromised by hidden precipitation.

Part 1: Causality & Mechanistic Insights (The "Why")

Q1: Why does 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one resist dissolution in DMSO, despite DMSO being a powerful polar aprotic solvent?

A1: The resistance to dissolution is rooted in the compound's structural thermodynamics and the solvent's environmental vulnerability.

  • Crystal Lattice Energy (The Lactam Motif): 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one is a fused bicyclic fragment containing a tetrahydropyridinone ring. This ring features a lactam (cyclic amide) core. Amides and their derivatives strongly influence DMSO solubility profiles[1]. The lactam possesses a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form highly ordered, strongly hydrogen-bonded dimers or polymeric networks. Overcoming this high crystal lattice energy requires significant kinetic and thermodynamic input.

  • Solvent Hygroscopicity: Dimethyl sulfoxide is notoriously hygroscopic. It readily absorbs atmospheric moisture, and water contamination acts as an aggressive anti-solvent for hydrophobic or tightly packed organic fragments[2]. Even a 0.5% v/v water absorption can drastically lower the solubility threshold, causing the compound to precipitate out of solution.

Part 2: Troubleshooting Guide & Workflows (The "How")

Q2: How do I systematically resolve precipitation or cloudiness of this compound in my DMSO stock?

A2: Do not rely on visual inspection alone, as micro-suspensions can mimic clear solutions but will ruin quantitative assays. Follow the diagnostic workflow below to systematically disrupt the crystal lattice and verify solvent integrity.

Workflow Start Initiate Dissolution 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in 100% DMSO Check1 Visual & Analytical Inspection (qNMR / HPLC) Start->Check1 Fail Incomplete Dissolution (Micro-suspension / Precipitate) Check1->Fail Nominal > Actual Pass Complete Dissolution (Target Concentration Reached) Check1->Pass Nominal = Actual Cause1 High Water Content in DMSO? Fail->Cause1 Cause2 High Crystal Lattice Energy (Lactam H-Bonding) Fail->Cause2 Action1 Switch to Anhydrous DMSO (<0.1% H2O) + Argon Purge Cause1->Action1 Action2 Thermodynamic Disruption (37°C Heating + Sonication) Cause2->Action2 Validate Centrifuge (10,000 x g) Re-quantify Supernatant Action1->Validate Action2->Validate Validate->Check1 Re-evaluate

Caption: Workflow for diagnosing and resolving DMSO solubility issues of bicyclic lactam fragments.

Q3: What is the recommended self-validating protocol for preparing a reliable stock solution?

A3: To prepare a reliable stock (e.g., 1 mM to 10 mM for FBS[3]), you must employ a self-validating "excess solvent" methodology[4]. This ensures every step has an internal control.

Step-by-Step Methodology:

  • Solvent Verification: Use strictly anhydrous DMSO (water content <0.1% verified by Karl Fischer titration). Handle the solvent in a dry environment or glovebox to prevent atmospheric moisture absorption[2].

  • Gravimetric Addition: Weigh the solid 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one into an argon-purged vial. Add the calculated volume of anhydrous DMSO to target your nominal concentration.

  • Thermodynamic Disruption: Tightly cap the vial. Alternate between a 37°C water bath (gentle warming) and a bath sonicator in 10-minute cycles[2]. Causality: Heat provides the thermodynamic energy to break the lactam hydrogen bonds, while acoustic cavitation (sonication) provides the kinetic energy to disperse the lattice.

  • Self-Validation (Critical Step): Centrifuge the vial at 10,000 x g for 10 minutes to pellet any invisible micro-crystals. Sample the supernatant and analyze it via quantitative NMR (qNMR) or HPLC against a known internal standard[3].

    • Validation Check: If the measured concentration equals your nominal concentration, dissolution is complete. If it is lower, you have hit a thermodynamic solubility limit and must dilute further.

Part 3: Quantitative Data & Benchmarks

To maintain assay integrity, adhere strictly to the operational thresholds outlined below. Deviating from these parameters will induce false negatives in your biological assays due to masked compound activity[3].

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
DMSO Water Content < 0.1% v/v> 0.5% v/vRapid precipitation; water peak interference in ¹H NMR[2].
Dissolution Temperature 25°C - 37°C> 50°CPotential thermal degradation of the heterocyclic core[2].
Sonication Time 10 - 20 mins> 60 minsLocalized overheating leading to chemical breakdown.
Storage Temperature -20°C to -80°C4°C to 10°CIncomplete freezing causes solute concentration gradients.

Part 4: FAQs on Storage and Assay Dilution

Q4: My compound was completely soluble at 10 mM, but crashed out after a freeze-thaw cycle from -20°C storage. Why?

A4: DMSO freezes at 18.5°C. When a DMSO solution is placed in a -20°C freezer, the solvent crystallizes. During this phase change, the solute is excluded from the DMSO ice lattice, effectively concentrating the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in the remaining liquid micro-pockets until it exceeds its solubility limit and precipitates. Upon thawing, the thermodynamic barrier to re-dissolve the crystalline precipitate is extremely high. Solution: Avoid repeated freeze-thaw cycles. Always aliquot your freshly validated stock solutions into smaller, single-use volumes prior to freezing[2].

Q5: How do I prevent "crashing out" when diluting the DMSO stock into aqueous biological assay buffers?

A5: This phenomenon, known as "crashing out," occurs because the localized concentration of the compound exceeds its aqueous solubility before the DMSO can evenly disperse into the buffer[2]. Solution: Employ an intermediate dilution strategy. Instead of spiking a 100% DMSO stock directly into the assay buffer, create an intermediate stock using a transition solvent blend (e.g., adding PEG3350 or glycerol, which act as co-solvents and preserve protein stability[5]). Ensure rapid, high-shear mixing when introducing the compound to the final aqueous environment, keeping the final DMSO concentration strictly below 1% v/v.

References
  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

Troubleshooting

minimizing unwanted byproducts in furo[3,2-c]pyridin-4-one reactions

Welcome to the technical support center for the synthesis of furo[3,2-c]pyridin-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of furo[3,2-c]pyridin-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these synthetic reactions and minimize the formation of unwanted byproducts.

Introduction

The furo[3,2-c]pyridine core is a significant heterocyclic scaffold found in many biologically active compounds. Its synthesis, while achievable through various methods, can be accompanied by challenges such as low yields, the formation of isomeric impurities, and other side reactions. This guide offers practical, experience-driven insights to help you optimize your reaction conditions and achieve purer products.

Section 1: Troubleshooting Sonogashira Coupling and Annulation Cascade

A versatile and widely used method for constructing the furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1][2] However, this elegant cascade can be prone to specific side reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is producing a significant amount of a higher molecular weight byproduct, which appears to be a trimer of my starting alkyne. How can I prevent this?

A1: This is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling or alkyne trimerization, which is catalyzed by palladium.[2] This byproduct formation is particularly prevalent with terminal alkynes, especially propargylic ethers.

Causality: The formation of these trimers is often promoted by high catalyst loading, the presence of oxygen, and prolonged reaction times at elevated temperatures.

Solutions:

  • Optimize Catalyst Loading: Carefully screen the palladium catalyst loading. While a sufficient amount is needed for the primary reaction, excess catalyst can promote the trimerization side reaction.

  • Ensure Anhydrous and Oxygen-Free Conditions: The Sonogashira reaction is sensitive to air. Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). This will also protect your catalyst from deactivation.[3]

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to the catalytic system, which can favor byproduct formation. If possible, attempt the reaction at a lower temperature.

  • Use an Excess of the Pyridine Coupling Partner: In some cases, using a slight excess of the 4-hydroxy-3-iodopyridine can help to drive the desired cross-coupling reaction to completion and suppress the self-coupling of the alkyne.[2]

Q2: I am observing the formation of both the desired furo[3,2-c]pyridine and its furo[2,3-b]pyridine isomer. How can I improve the regioselectivity of the cyclization?

A2: The formation of regioisomers is a common challenge when the cyclization precursor has multiple potential sites for ring closure. The regioselectivity is governed by the relative stabilities of the transition states leading to the different isomers.

Causality: The electronic and steric properties of the substituents on both the pyridine and the alkyne can influence the preferred cyclization pathway.

Solutions:

  • Stepwise Synthesis: Instead of a one-pot cascade, consider a stepwise approach. Isolate and purify the Sonogashira coupling product before proceeding to the cyclization step. This allows for the optimization of the cyclization conditions independently of the coupling reaction.[3]

  • Use of Directing Groups: The strategic placement of bulky or electron-withdrawing/donating groups on your starting materials can sterically or electronically favor the desired 5-endo-dig cyclization to form the furo[3,2-c]pyridine core.

  • Screening of Reaction Conditions: Systematically vary the solvent, base, and temperature for the cyclization step. The choice of these parameters can significantly influence the regiochemical outcome.

Experimental Protocol: Optimized Sonogashira Coupling for Furo[3,2-c]pyridine Synthesis

This protocol is a general guideline for the synthesis of furo[3,2-c]pyridine derivatives via a Sonogashira coupling and annulation cascade.

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Terminal alkyne

  • Pd(PPh₃)₄ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Base)

  • Anhydrous DMF or THF (Solvent)

Procedure:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-hydroxy-3-iodopyridine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.1 equiv.) and triethylamine (2.0 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine derivative.[3]

Data Summary: Influence of Substituents on Yield
EntryAlkyne SubstituentYield (%)
1Phenyl85
24-Methoxyphenyl88
34-Nitrophenyl75
4Trimethylsilyl92

Note: Yields are representative and can vary based on specific reaction conditions.

Section 2: Troubleshooting the Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

The Pictet-Spengler reaction is a robust method for synthesizing the saturated tetrahydrofuro[3,2-c]pyridine core. It involves the acid-catalyzed condensation of a furan-containing ethanamine with an aldehyde or ketone, followed by cyclization.[1]

Frequently Asked Questions (FAQs)

Q3: My Pictet-Spengler reaction is giving a low yield of the desired tetrahydrofuro[3,2-c]pyridine, and I am isolating a significant amount of a 1,4-diketone byproduct. What is causing this, and how can I avoid it?

A3: The formation of a 3-(2-oxopropyl)piperidin-4-one (a 1,4-diketone) is a known side reaction in the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction.[4][5]

Causality: This byproduct arises from the acid-catalyzed hydrolysis of the furan ring in the tetrahydrofuro[3,2-c]pyridine product. This process is reversible and can be favored by certain reaction conditions and substrates.

Solutions:

  • Choice of Acid: The strength and concentration of the acid catalyst are critical. While strong Brønsted acids are needed for the cyclization, they can also promote the undesired furan ring opening. Consider using milder acids or optimizing the concentration of the acid used.

  • Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can favor the formation of the more thermodynamically stable diketone byproduct. Monitor the reaction closely and quench it once the desired product is formed.

  • Substituent Effects: The electronic nature of the substituents on the aldehyde can influence the reaction outcome. Electron-donating groups on the benzaldehyde starting material tend to give higher yields of the desired tetrahydrofuro[3,2-c]pyridine, while strong electron-withdrawing groups can lead to lower yields.[4]

  • Solvent Choice: The nature of the solvent can also play a role. It is advisable to screen different solvents to find the optimal conditions for your specific substrates.

Q4: I am observing significant tarring and decomposition of my reaction mixture, especially when using pyrrole-based aldehydes. What is happening?

A4: This is likely due to the acid-sensitive nature of your starting materials. Many heterocyclic compounds, particularly monosubstituted pyrroles, are prone to polymerization or decomposition in the presence of strong acids.[4]

Causality: The acidic conditions required for the Pictet-Spengler cyclization can be too harsh for acidophobic substrates, leading to a complex mixture of degradation products.

Solutions:

  • Milder Acid Catalysts: Explore the use of weaker acids, such as p-toluenesulfonic acid (PTSA) or Lewis acids, which might be sufficient to catalyze the cyclization without causing extensive decomposition.

  • Protecting Groups: If your substrate has other acid-sensitive functional groups, consider using protecting groups that can be removed under milder conditions after the cyclization.

  • Alternative Synthetic Routes: If acid-catalyzed methods consistently fail, it may be necessary to explore alternative synthetic strategies that do not require strongly acidic conditions.

Visualizing the Byproduct Formation

Byproduct_Formation cluster_main Desired Pictet-Spengler Reaction cluster_side Undesired Side Reaction Furan_Ethanamine 2-(5-methylfuran-2-yl)ethanamine Imine Imine Intermediate Furan_Ethanamine->Imine + Aldehyde Aldehyde Aldehyde Product Tetrahydrofuro[3,2-c]pyridine Imine->Product Acid-catalyzed cyclization Diketone 1,4-Diketone Byproduct Product->Diketone Acid-catalyzed hydrolysis

Caption: Pictet-Spengler reaction and byproduct formation.

Experimental Protocol: Semi-one-pot Synthesis of Tetrahydrofuro[3,2-c]pyridines

This protocol is adapted from established methods for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[6]

Materials:

  • 2-(5-Methylfuran-2-yl)ethanamine

  • Aromatic aldehyde

  • Dry acetonitrile

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Saturated aqueous NaOH solution

Procedure:

  • To a solution of the aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol).

  • Heat the reaction mixture at 82°C for 1 hour, monitoring the formation of the imine by TLC.

  • After completion, concentrate the mixture to dryness to obtain the crude imine.

  • Dissolve the crude imine in glacial acetic acid (1.5 mL) and cool in an ice bath.

  • Add concentrated hydrochloric acid (1 mL) portionwise while stirring.

  • Stir the reaction mixture at 70°C for 5 hours, monitoring the cyclization by TLC.

  • Cool the mixture to room temperature and carefully add a saturated aqueous solution of NaOH to neutralize the acid. Stir the mixture overnight.

  • Filter any precipitate that forms and extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: General Purification and Troubleshooting

Q5: My furo[3,2-c]pyridine product streaks badly on the silica gel column, making purification difficult. What can I do to improve the chromatography?

A5: This is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.

Causality: Strong acid-base interactions between the analyte and the stationary phase.

Solutions:

  • Basic Modifier in the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]

  • Use of Neutral or Basic Stationary Phases: Consider using an alternative stationary phase, such as neutral alumina or a basic stationary phase, for your column chromatography.

  • Dry Loading: Instead of loading your sample in a liquid, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. This dry powder can then be carefully added to the top of your column. This technique often leads to better band sharpness.[8]

  • Derivatization: In some challenging cases, you might consider temporarily converting your product into a less polar derivative for easier purification, followed by a deprotection step.[9]

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude Furo[3,2-c]pyridine TLC_Analysis TLC Analysis to Determine Eluent System Crude_Product->TLC_Analysis Sample_Loading Sample Loading (Dry loading recommended) Crude_Product->Sample_Loading Column_Prep Prepare Silica Gel Column (with basic modifier if needed) TLC_Analysis->Column_Prep Column_Prep->Sample_Loading Elution Elution with Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Furo[3,2-c]pyridine Solvent_Removal->Pure_Product

Caption: General workflow for the purification of furo[3,2-c]pyridines.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC. (n.d.).
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. (2023, June 30).
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Semantic Scholar. (n.d.).
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate. (n.d.).
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. (2023, June 30).
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Request PDF - ResearchGate. (n.d.).
  • Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. (n.d.).
  • alternative reagents for the synthesis of the furo[2,3-c]pyridine core - Benchchem. (n.d.).
  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction - Benchchem. (n.d.).
  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES Maurice Taszarek and Hans-Ulrich Reissig - LOCKSS. (2022, September 16).
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.).
  • Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives - Benchchem. (n.d.).
  • Application Note and Protocol for the Purification of Furo[3,2-b]pyridin-3-ol by Column Chromatography - Benchchem. (n.d.).
  • 7 - Organic Syntheses Procedure. (n.d.).
  • Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes | The Journal of Organic Chemistry - ACS Publications. (2012, June 18).
  • An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. (n.d.).
  • Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate | ACS Combinatorial Science - ACS Publications. (2013, June 17).
  • Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem ... - RSC Publishing. (2022, July 21).
  • Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol - Benchchem. (n.d.).
  • 26956-43-4|Furo[3,2-c]pyridin-4(5H)-one - BLDpharm. (n.d.).
  • Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms - PMC. (n.d.).
  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem - NIH. (n.d.).
  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate. (n.d.).
  • furo[3,2-c]pyridin-4-amine — Chemical Substance Information - NextSDS. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Formation

Welcome to the technical support center for the synthesis of furo[3,2-c]pyridine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of furo[3,2-c]pyridine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in your synthetic endeavors. This guide focuses on one of the most critical parameters in the formation of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold: reaction temperature .

Temperature control is not merely about heating or cooling; it's a fine balance between providing sufficient activation energy to drive the desired reaction forward efficiently and preventing unwanted side reactions or thermal decomposition of sensitive intermediates and products.[1][2][3] This guide will equip you with the knowledge to troubleshoot common issues and systematically optimize your reaction temperature for maximum yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when establishing and optimizing the thermal conditions for furo[3,2-c]pyridin-4-one synthesis.

Q1: What is a typical starting temperature for the cyclization to form the furo[3,2-c]pyridin-4-one ring?

A1: The optimal starting temperature is highly dependent on the specific synthetic route.

  • For acid-catalyzed cyclizations like the Pictet-Spengler reaction to form related tetrahydrofuro[3,2-c]pyridines, conditions can range from room temperature to 70-80 °C.[1][4] Lower temperatures may require significantly longer reaction times, while higher temperatures can accelerate the reaction.[1]

  • Palladium-catalyzed annulation reactions are often performed at elevated temperatures, for instance, 84 °C in 1,2-dichloroethane (DCE) or even at the reflux temperature of solvents like toluene (~111 °C).[5][6]

  • Some novel, metal-free approaches using specific activating solvents like hexafluoroisopropyl alcohol (HFIP) can proceed efficiently at room temperature.[7][8]

As a general starting point, if you are adapting a known procedure for a similar heterocyclic system, begin with the reported temperature. If developing a new method, a preliminary screen at room temperature, 60 °C, and 100 °C is a logical approach.

Q2: My reaction is very slow or has stalled. Should I just increase the temperature?

A2: While increasing temperature is a common strategy to accelerate a slow reaction, it should be done cautiously.[1] Before raising the heat, verify that all reagents are pure, the catalyst (if any) is active, and the solvent is anhydrous. If these factors are confirmed, a stepwise increase in temperature (e.g., in 10-20 °C increments) is advisable. Monitor the reaction closely by TLC or LC-MS at each new temperature. A significant increase in temperature can sometimes lead to decomposition or the formation of intractable tars, especially in acid-catalyzed reactions involving furan rings, which are known to be sensitive to harsh acidic conditions.[1][9][10]

Q3: I'm observing significant impurity formation. Could the reaction temperature be the cause?

A3: Absolutely. Temperature is a key driver of selectivity.

  • Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired side reactions. A common byproduct in syntheses involving furan rings under acidic conditions is the formation of a 1,4-diketone via acid-catalyzed hydrolysis of the furan ring.[4][9] High heat can also promote decomposition and tarring.[9]

  • Too Low: While less common, a temperature that is too low might favor a kinetically controlled, undesired product over the thermodynamically favored, desired product.

If you observe a new, significant impurity spot on your TLC after raising the temperature, it is a strong indicator that you have crossed the optimal thermal threshold.

Q4: How can I effectively monitor the impact of temperature on my reaction?

A4: In-process control (IPC) is crucial. Use a reliable analytical technique to track the consumption of starting materials and the formation of the product and key byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the reaction profile. Run a co-spotted plate with your starting materials to track their disappearance and the appearance of new spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the relative amounts of different species in your reaction mixture and confirms their molecular weights. This is invaluable for identifying potential side products.

  • Gas Chromatography (GC): Useful for volatile compounds and can provide quantitative yield data with an internal standard.[11]

Take aliquots at regular intervals (e.g., every hour) and after each temperature change to build a clear picture of the reaction kinetics.

Troubleshooting Guide: Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems where temperature is a likely root cause.

Problem 1: Low or No Product Yield

If your reaction is not producing the desired 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in a reasonable amount, consider the following temperature-related causes.

Potential Cause Explanation Recommended Solution
Insufficient Activation Energy The reaction temperature is too low to overcome the energy barrier for the rate-limiting step (e.g., the intramolecular cyclization). The reaction proceeds very slowly or not at all.Systematically increase the temperature in 15-20 °C increments. Monitor by TLC/LC-MS to see if product formation begins. For example, a Pictet-Spengler type reaction that yields 18% at room temperature can increase significantly when heated to 70 °C.[1]
Thermal Decomposition The set temperature is too high, causing the starting materials, intermediates, or the final product to decompose. This is often indicated by a darkening of the reaction mixture or "tarring".[9][12]Reduce the reaction temperature. If a higher temperature is required for the reaction to proceed, consider minimizing the reaction time.[9] Also, explore the use of milder catalysts or reagents that may allow the reaction to proceed at a lower temperature.[9]
Catalyst Inactivity at Set Temperature The chosen catalyst may have an optimal operating temperature range. Too low a temperature may result in poor catalytic turnover, while too high a temperature can cause catalyst decomposition or aggregation (e.g., palladium catalysts).Consult the literature for the optimal temperature range for your specific catalyst system. Consider screening alternative catalysts that are more active at lower or higher temperatures.[5]
Problem 2: Formation of Significant Byproducts

The appearance of one or more major impurities can often be managed by adjusting the reaction temperature.

Potential Cause Explanation Recommended Solution
High-Temperature Side Reactions Elevated temperatures can enable alternative reaction pathways. In acid-catalyzed syntheses, furan ring opening to form a 1,4-diketone is a classic example of a temperature-exacerbated side reaction.[4][9]Lower the reaction temperature. It is often a trade-off between reaction rate and purity. Find the "sweet spot" where the main reaction proceeds at an acceptable rate while minimizing the side reaction. A 5-10 °C reduction can sometimes have a significant impact on selectivity.
Regioselectivity Issues In some synthetic strategies, temperature can directly control which regioisomer is formed.[13][14] An undesired isomer may be favored at your current reaction temperature.Carefully analyze the structure of the byproduct. Review the literature for mechanistic studies on similar reactions. A temperature screen (both higher and lower) is necessary to determine if regioselectivity is temperature-dependent.[13][14]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting temperature-related issues in your synthesis.

G start Reaction Start (Initial Temp T1) monitor Monitor Reaction (TLC/LC-MS at t=1h, 4h, 24h) start->monitor check_conversion Is Conversion >80%? monitor->check_conversion check_purity Is Purity Acceptable? check_conversion->check_purity Yes increase_temp Increase Temp to T2 (T1 + 20°C) check_conversion->increase_temp No decrease_temp Decrease Temp to T3 (T1 - 20°C) check_purity->decrease_temp No (Byproducts Formed) end_success Reaction Successful (Work-up & Isolate) check_purity->end_success Yes increase_temp->monitor end_fail Re-evaluate Route (Catalyst, Solvent, Reagents) increase_temp->end_fail Tarring/ Decomposition decrease_temp->monitor decrease_temp->end_fail Reaction Stalls

Caption: A workflow for troubleshooting reaction temperature.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a general method for systematically screening reaction temperatures to identify the optimal conditions for your specific synthesis of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Objective: To determine the reaction temperature that provides the best balance of reaction rate, yield, and purity.

Methodology: A parallel reaction setup is ideal for this study. If unavailable, run the reactions sequentially under identical conditions, varying only the temperature.

Materials:

  • All necessary starting materials, reagents, and catalyst.

  • Anhydrous solvent.

  • Reaction vessels (e.g., round-bottom flasks or sealed vials).

  • Heating/cooling system with accurate temperature control (e.g., oil bath with digital controller, heating mantle, or reaction block).

  • Stirring apparatus.

  • Inert atmosphere setup (e.g., Nitrogen or Argon manifold), if required.

  • TLC plates, chambers, and appropriate eluent.

  • LC-MS for quantitative analysis.

Procedure:

  • Setup: Prepare three identical reaction mixtures in separate flasks. Ensure all reagents are added in the same order and at the same rate. Let's label them A, B, and C.

  • Temperature Control:

    • Place Reaction A at a low temperature (e.g., Room Temperature, ~25 °C).

    • Place Reaction B at a moderate temperature (e.g., 60 °C).

    • Place Reaction C at a high temperature (e.g., 100 °C or reflux).[5][6]

  • Monitoring:

    • At T=0, take a small aliquot from one of the reactions to serve as a baseline.

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., in cold, saturated NaHCO₃ if the reaction is acidic).

    • Analyze each aliquot by TLC and LC-MS. For TLC, co-spot with the starting material. For LC-MS, determine the relative peak area of the product versus the starting material and key impurities.

  • Data Analysis:

    • Plot the percentage conversion and product purity against time for each temperature.

    • Identify the temperature that leads to the highest conversion and purity in the shortest amount of time.

    • If significant byproducts form at 100 °C but the reaction is too slow at 60 °C, you can perform a secondary screen at an intermediate temperature, such as 80 °C.

Data Summary Table (Example):

The results of your experiment can be summarized in a table for easy comparison.

Temp (°C)Time (h)Conversion (%)Product Purity (%)Key Impurity (%)Observations
252415>98<1Very slow reaction
60890954Good conversion and purity
1002>997522Fast conversion, significant byproduct formation, slight darkening

From this example data, 60-80 °C would be the optimal range to investigate further.

References
  • Trusova, M. E., & Krasavin, M. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 74. [Link]

  • Ma, C., et al. (2013). Regiocontrolled Construction of Furo[3,2-c]pyran-4-one Derivatives by Palladium-Catalyzed Cyclization of Propargylic Carbonates with 4-Hydroxy-2-pyrones. The Journal of Organic Chemistry, 78(4), 1687–1692. [Link]

  • Trusova, M. E., & Krasavin, M. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Chen, J-Q., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(34), 22005-22015. [Link]

  • Mamedov, V. A., et al. (2019). Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. Chemistry of Heterocyclic Compounds, 55(4-5), 422-428. [Link]

  • Ma, C., et al. (2013). Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones. PubMed. [Link]

  • Wang, B., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry, 77(13), 5622–5631. [Link]

  • Sureshbabu, P., & Chandrasekaran, S. (2004). Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction. Organic Letters, 6(1), 53-55. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Butin, A. V., & Abaev, V. T. (2019). Methods for preparation of furo[3,2‐c]pyridines; transformation of 3‐alkynyl‐4‐pyrones to benzofurans through a furopyrylium intermediate; a proposed approach to the synthesis of furo[3,2‐c]pyridines. ResearchGate. [Link]

  • Anbarasan, A., et al. (2025). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Revista Electronica de Veterinaria. [Link]

  • Wu, J., et al. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. ACS Omega, 6(50), 34817–34826. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in Aqueous Buffers

Welcome to the Technical Support Center for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS: 1528800-56-7). This bicyclic scaffold, featuring a furan ring fused to a δ-lactam (piperidin-2-one derivative), is a critical buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS: 1528800-56-7). This bicyclic scaffold, featuring a furan ring fused to a δ-lactam (piperidin-2-one derivative), is a critical building block in drug discovery and synthetic chemistry. However, its dual-ring system presents unique stability challenges in aqueous media.

This guide provides researchers and drug development professionals with the mechanistic insights, troubleshooting steps, and validated protocols necessary to maintain compound integrity during in vitro assays.

Section 1: Core Chemical Properties & Degradation Mechanisms

To optimize your experimental conditions, it is crucial to understand the causality behind the degradation of this scaffold. The molecule contains two distinct functional groups susceptible to aqueous degradation, each responding differently to environmental triggers:

  • The δ-Lactam Ring (Hydrolysis) : Cyclic amides are prone to both acid- and base-catalyzed hydrolysis. In acidic conditions, protonation of the amide group leads to an A-2 mechanism transition state, culminating in ring opening to form a furan-containing amino acid ( [1]). In basic conditions, direct nucleophilic attack by hydroxide ions at the carbonyl carbon accelerates degradation. The scaffold is most stable at physiological pH (7.0–7.4) where the zwitterionic transition states are minimized ( [2]).

  • The Furan Ring (Acid-Catalyzed Ring Opening) : Furans are notoriously sensitive to acidic aqueous environments. The rate-limiting step is the diffusion of an acidic proton leading to protonation at the Cα or Cβ position. This is followed by nucleophilic attack by water (forming a furanol intermediate) and subsequent C-O bond dissociation, yielding highly reactive acyclic dicarbonyl species ( [3]).

Quantitative Data: Stability Profile Summary
Environmental TriggerPrimary Degradation PathwayKinetic ImpactPreventative Measure
pH < 4.0 (Acidic) Furan ring opening & Lactam hydrolysisRapid ( t1/2​ < 2 hours)Use buffered solutions (pH 7.4); avoid HCl/TFA in assay media.
pH 7.0–7.4 (Neutral) Minimal (Highly Stable)Slow ( t1/2​ > 48 hours at RT)Maintain physiological pH using PBS or HEPES buffers.
pH > 9.0 (Basic) Base-catalyzed lactam hydrolysisModerate to RapidAvoid carbonate buffers or high-pH NaOH titrations.
Oxidative Stress Furan oxidation (endoperoxide formation)ModerateDegas buffers; store stock solutions under inert gas (Argon/N 2​ ).
Section 2: Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one into an acidic assay buffer (pH 3.0), and my LC-MS shows multiple new peaks. What happened? A: Your compound has likely undergone acid-catalyzed furan ring opening. At low pH, the furan ring is protonated, allowing water to attack and cleave the ring into reactive dicarbonyl compounds. Concurrently, the lactam ring may hydrolyze. To resolve this, ensure your assay buffer is strictly maintained at pH 7.4. If acidic conditions are mandatory for your assay, minimize the incubation time and keep the temperature at 4°C to kinetically slow the degradation.

Q2: Is my 10 mM DMSO stock stable long-term? A: Yes, the compound is highly stable in anhydrous DMSO. However, repeated freeze-thaw cycles can introduce atmospheric moisture, which may initiate slow hydrolysis over several months. Aliquot your stock solutions into single-use vials and store them at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent both moisture ingress and furan oxidation.

Q3: Can I use this compound in assays requiring elevated temperatures (e.g., 37°C or 65°C)? A: At 37°C in a pH 7.4 buffer, the compound is generally stable for standard assay durations (e.g., 24 hours). However, at elevated temperatures (e.g., 65°C), the thermodynamics of lactam hydrolysis become favorable even at neutral pH, leading to a pseudo-first-order degradation rate. You must run a kinetic stability assay (see protocol below) at your specific temperature to determine the exact half-life before proceeding with biological testing.

Section 3: Visualizing Degradation Pathways

DegradationPathways A 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (Intact Scaffold) B Acidic Aqueous Buffer (pH < 4) A->B Exposure C Basic Aqueous Buffer (pH > 9) A->C Exposure D Oxidative Conditions (ROS, Light) A->D Exposure E Furan Ring Opening (Dicarbonyl Formation) B->E Protonation at Cα/Cβ F Lactam Hydrolysis (Amino Acid Formation) B->F Acid Catalysis C->F Base Catalysis G Furan Oxidation (Endoperoxide/Cleavage) D->G Radical/ROS Attack

Logical relationship of environmental triggers and corresponding degradation pathways.

Section 4: Troubleshooting Guide & Experimental Protocols

To ensure trustworthiness in your data, every assay utilizing this scaffold should be preceded by a self-validating stability check. The following protocol utilizes an Internal Standard (IS) to account for matrix effects and ionization suppression, ensuring the quantified degradation rate is highly accurate.

Protocol: Kinetic Aqueous Stability Assay (LC-MS/UV)

Objective : To determine the exact half-life ( t1/2​ ) of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in your specific assay buffer.

Materials :

  • 10 mM compound stock in anhydrous DMSO.

  • Assay Buffer (e.g., 1X PBS, pH 7.4).

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar stable compound).

  • Quenching Solution: Ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

Step-by-Step Methodology :

  • Preparation : Pre-warm 990 µL of the assay buffer to the desired experimental temperature (e.g., 37°C) in a thermoshaker.

  • Initiation : Spike 10 µL of a 1 mM intermediate DMSO stock (diluted from the 10 mM master) into the assay buffer to achieve a final concentration of 10 µM. Causality note: Keeping the final DMSO concentration at ≤ 1.0% prevents artificial cosolvent stabilization effects. Vortex gently to ensure homogeneity.

  • Incubation & Sampling : Incubate the solution at 37°C. At designated time points ( t = 0, 1, 2, 4, 8, 12, and 24 hours), remove a 50 µL aliquot.

  • Quenching : Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the ice-cold Quenching Solution (MeCN + IS). Causality note: The organic solvent precipitates buffer proteins and halts hydrolysis by stripping the hydration shell, while the low temperature kinetically traps the current state of the analyte.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis : Transfer the supernatant to LC-MS vials. Analyze via Reverse-Phase LC-MS/UV, monitoring the specific [M+H]+ m/z 138.1 for the intact compound.

  • Data Processing : Plot the natural log ( ln ) of the peak area ratio (Analyte/IS) versus time. A linear regression will yield the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) can be calculated.

Workflow S1 Prepare 10 mM DMSO Stock S2 Dilute to 10 µM in Aqueous Buffer (pH 7.4) S1->S2 S3 Incubate at 37°C (Timepoints: 0-24h) S2->S3 S4 Quench with Cold Acetonitrile + IS S3->S4 S5 LC-MS/UV Analysis (Quantify AUC) S4->S5

Step-by-step experimental workflow for the kinetic aqueous stability assay.

References
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.[Link] [1]

  • Aristilde, L., et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry.[Link] [2]

  • Mellmer, M. A., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, American Chemical Society.[Link][3]

Optimization

overcoming steric hindrance in furo[3,2-c]pyridin-4-one functionalization

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting center for bicyclic heterocycle functionalization. Working with the furo[3,2-c]pyridin-4-one core presents unique synthetic challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting center for bicyclic heterocycle functionalization. Working with the furo[3,2-c]pyridin-4-one core presents unique synthetic challenges. The rigid bicyclic framework, combined with the lactam-lactim tautomerism of the pyridone ring, often creates severe steric hindrance and regioselectivity issues during late-stage functionalization.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind reaction failures—whether it is a stalled transmetalation step in a Suzuki coupling or an unexpected O-alkylation—and provide self-validating, field-proven methodologies to overcome these barriers.

Diagnostic Workflow: Overcoming Cross-Coupling Hindrance

Before altering your reagents, use this logical pathway to diagnose why your cross-coupling on the hindered furo[3,2-c]pyridin-4-one core has stalled.

G start Reaction Stalled (<20% Conversion) check_sm Check LC-MS for Dehalogenation start->check_sm dehal_yes Significant Dehalogenation check_sm->dehal_yes dehal_no Starting Material Intact check_sm->dehal_no sol_dehal Increase Base Strength (Use Cs2CO3/KOH) dehal_yes->sol_dehal sol_intact Switch to Bulky Ligand (e.g., dppf or XPhos) dehal_no->sol_intact opt_temp Ramp Temp to 80-100°C in Dioxane/H2O sol_dehal->opt_temp sol_intact->opt_temp success Full Conversion Achieved opt_temp->success

Workflow for diagnosing and resolving steric hindrance in cross-coupling.

Troubleshooting FAQs

Q: My Suzuki-Miyaura coupling at the C-7 position of furo[3,2-c]pyridin-4-one yields mostly unreacted starting material. How do I force this reaction? A: The C-7 position is flanked by the furan oxygen and the rigid bicyclic framework, creating a highly restrictive steric pocket. Standard catalysts like Pd(PPh3)4 often stall because the bulky intermediate cannot easily undergo transmetalation or reductive elimination. Solution: Transition to a catalyst with a large bite angle, such as Pd(dppf)Cl2·CH2Cl2. The dppf ligand forces the palladium center into a distorted geometry that pushes the coupling partners closer together, dramatically accelerating reductive elimination. This specific approach has been proven to yield up to 96% in sterically demanding furo[3,2-c]pyridin-4(5H)-one functionalizations 1[1].

Q: When attempting to functionalize the N-5 position, I get a mixture of N-alkylated and O-alkylated (C-4) products. How can I achieve regioselectivity? A: Furo[3,2-c]pyridin-4-ones exhibit lactam-lactim tautomerism. When steric bulk exists at the adjacent C-6 position, it physically blocks the N-5 nitrogen, pushing the reaction toward the less hindered O-4 oxygen. Solution: Shift the nucleophilic equilibrium by using a coordinating base like Cs2CO3 in a polar aprotic solvent (e.g., DMF). The cesium cation coordinates with the hard oxygen atom, effectively shielding it and leaving the softer nitrogen exposed for selective alkylation.

Q: I want to utilize steric hindrance to restrict the rotation of an appended aryl group for target binding. How do I achieve this without killing the coupling yield? A: Introducing ortho-methyl groups on the appended aryl ring restricts bond rotation, a proven strategy in designing selective receptor agonists (e.g., Dopamine D1) [[2]](2]. To synthesize these restricted biaryls, use a highly active, sterically demanding catalyst like Pd-PEPPSI-IPr or Buchwald precatalysts (e.g., XPhos Pd G3). These catalysts are specifically designed to undergo facile oxidative addition even with ortho-substituted halides and boronic acids.

Q: Late-stage functionalization is failing completely due to extreme steric clash. Is there a bottom-up approach? A: Yes. Instead of forcing a late-stage coupling on a hindered core, build the hindrance into the precursors. You can utilize a site-selective Sonogashira-acetylide coupling on a 3,5-diiodopyridin-2-one, followed by an Et3N-induced SN2 dealkylation and furan annulation in a one-pot operation 3[3]. This bypasses the steric penalty of functionalizing an already-formed bicyclic system.

Quantitative Data: Catalyst Efficacy for Hindered C-7 Arylation

The following table summarizes the causal relationship between ligand architecture and reaction success when coupling a bulky aryl boronic acid to the C-7 position of the furo[3,2-c]pyridin-4-one core.

Catalyst SystemLigand PropertyBaseTemp (°C)Yield (%)Mechanistic Outcome
Pd(PPh3)4 Monodentate, flexibleNa2CO38015Stalled at transmetalation; high SM recovery.
Pd(OAc)2 / P(t-Bu)3 Bulky, electron-richK3PO49045Rapid oxidative addition; protodeboronation observed.
Pd(dppf)Cl2·CH2Cl2 Bidentate, large bite angleK2CO38296Efficient reductive elimination; clean conversion 1[1].
Pd-PEPPSI-IPr NHC, highly sterically demandingCs2CO310088Overcomes extreme ortho-steric hindrance.
Self-Validating Protocol: Suzuki-Miyaura Coupling of Hindered Furo[3,2-c]pyridin-4-ones

Objective: Achieve >90% conversion when coupling sterically demanding aryl boronic acids to the C-7 or C-3 positions of the furo[3,2-c]pyridin-4-one core.

Step 1: System Degassing & Catalyst Complexation

  • Causality: Pd(dppf)Cl2 is highly sensitive to oxidation before entering the catalytic cycle. Oxygen ingress will irreversibly poison the catalyst, forming inactive palladium black.

  • Action: Sparge a dioxane/water (4:1 v/v) solvent mixture with argon for 30 minutes. Add Pd(dppf)Cl2·CH2Cl2 (5 mol%) and the furo[3,2-c]pyridin-4-one halide (1.0 equiv) to the reaction vessel under an argon stream.

  • Validation Checkpoint: The solution should be a clear reddish-orange. If the solution turns black within 5 minutes at room temperature, palladium black has precipitated. Abort the reaction, re-degas your solvents, and restart.

Step 2: Boronic Acid and Base Addition

  • Causality: Adding the base and boronic acid after the catalyst ensures the Pd(0) species can coordinate with the halide before side reactions (like boronic acid homocoupling) dominate.

  • Action: Add the sterically hindered aryl boronic acid (1.5 equiv) and K2CO3 (2.0 equiv).

  • Validation Checkpoint: The suspension will become heterogeneous. A slight color shift to deep red indicates the successful formation of the active Pd(0) species.

Step 3: Thermal Activation

  • Causality: High activation energy is required for the transmetalation of bulky substrates. Room temperature conditions will stall the cycle.

  • Action: Heat the reaction mixture to 82 °C for 6 hours 1[1].

  • Validation Checkpoint: Monitor via LC-MS at the 2-hour mark. You should observe >50% conversion to the product mass. If a significant mass corresponding to the dehalogenated starting material is observed, the reductive elimination is too slow relative to protodeboronation; consider switching to a bulkier ligand like XPhos in your next optimization iteration.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over MgSO4, and purify via flash chromatography.

References

1.[3] Title: Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[1] Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL: [Link]

3.[2] Title: Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

troubleshooting NMR peak overlaps for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Technical Support Center: Troubleshooting NMR Peak Overlaps for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Welcome to the advanced technical support guide for structural elucidation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting NMR Peak Overlaps for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Welcome to the advanced technical support guide for structural elucidation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one. This fused bicyclic system—comprising a furan ring and a tetrahydropyridinone (lactam) ring—presents unique Nuclear Magnetic Resonance (NMR) challenges. Due to the presence of an exchangeable lactam NH proton, tightly coupled furan protons, and aliphatic methylenes adjacent to heteroatoms, researchers frequently encounter severe spectral overlap.

This guide is designed for scientists and drug development professionals to systematically diagnose, troubleshoot, and resolve these signal overlaps using physical chemistry principles and advanced 2D NMR techniques.

I. Quantitative Spectral Profiling

Before troubleshooting, it is critical to establish the baseline chemical environment of the molecule. The table below summarizes the expected 1 H NMR chemical shifts and identifies the primary overlap vulnerabilities based on solvent selection.

Table 1: 1 H NMR Chemical Shifts and Overlap Vulnerabilities

Proton AssignmentExpected Shift (DMSO- d6​ )Expected Shift (CDCl 3​ )MultiplicityPrimary Overlap Risk
Lactam NH (Pos 5) 7.5 – 8.5 ppm6.0 – 7.0 ppmBroad SingletFuran C2/C3 protons; Aromatic impurities
Furan C2-H ~7.4 ppm~7.3 ppmDoublet ( J≈2 Hz)Lactam NH; Chloroform residual peak
Furan C3-H ~6.6 ppm~6.5 ppmDoublet ( J≈2 Hz)Lactam NH
Aliphatic C6-H 2​ 3.4 – 3.6 ppm3.5 – 3.7 ppmTriplet/MultipletResidual HOD in DMSO (3.33 ppm)
Aliphatic C7-H 2​ 2.8 – 3.0 ppm2.9 – 3.1 ppmTripletTrace aliphatic impurities

II. Diagnostic Workflow

NMR_Troubleshooting Start Identify Peak Overlap in 1H NMR Spectrum Type Determine Overlap Region Start->Type Aliphatic Aliphatic (C6/C7) vs. Solvent/Water Type->Aliphatic Aromatic Furan (C2/C3) vs. Lactam NH Type->Aromatic Action1 VT-NMR (Heat) or Change to CDCl3 Aliphatic->Action1 Action3 2D NMR (HSQC) for Carbon Correlation Aliphatic->Action3 Action2 H/D Exchange (Add D2O) Aromatic->Action2 Aromatic->Action3

Logical workflow for resolving 1H NMR peak overlaps in 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

III. Troubleshooting Guides & FAQs

Q1: My aliphatic C6-CH 2​ signals are completely obscured by a broad peak around 3.3–3.5 ppm in DMSO- d6​ . How can I resolve this? A: The obscuring signal is the residual water (HOD) peak inherent to DMSO- d6​ , which typically resonates at 3.33 ppm. Because the C6 protons are adjacent to the lactam nitrogen, they are deshielded and resonate in the exact same 3.4–3.6 ppm range. Solution: Utilize Variable Temperature NMR (VT-NMR). The chemical shift of the exchangeable HOD peak is highly temperature-dependent due to the disruption of hydrogen bonding[1]. By raising the sample temperature to 40–50 °C, the water peak will shift upfield (lower ppm), revealing your C6 multiplets. Alternatively, switch the solvent to CDCl 3​ , where the water peak appears at 1.56 ppm, far removed from the C6 signals[2].

Q2: The lactam NH proton is overlapping with my furan C2 and C3 protons in the 6.5–7.5 ppm region. How can I definitively integrate the furan peaks? A: Lactam NH protons exhibit significant solvent-dependent chemical shifts due to their hydrogen-bonding capabilities[3]. In non-polar solvents like CDCl 3​ , the NH proton often shifts upfield directly into the furan region. Solution: Perform a Hydrogen/Deuterium (H/D) exchange. By adding a small amount of D 2​ O to the NMR tube, the labile NH proton will rapidly exchange with deuterium. Because deuterium resonates at a completely different frequency, the NH signal will vanish from the 1 H spectrum, leaving only the sharp furan C2/C3 doublets[1].

Q3: I suspect conformational exchange is broadening my C6 and C7 aliphatic signals, making them look like impurities. How can I prove the structural connectivity? A: The tetrahydropyridinone ring can undergo slow conformational flipping on the NMR timescale, leading to peak broadening or pseudo-diastereotopic splitting. Solution: Execute a 2D COSY or HSQC experiment. 2D NMR spreads the overlapping signals into an indirect dimension[4]. The C6 and C7 protons will show strong vicinal coupling ( 3J ) in a COSY spectrum regardless of 1D line broadening, confirming the -CH 2​ -CH 2​

  • spin system connectivity.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply run experiments blindly; use the following self-validating methodologies to guarantee your data is artifact-free.

Protocol A: H/D Exchange for NH Deconvolution

Causality: Deuterium from D 2​ O rapidly exchanges with labile protons (like lactam NH) due to acid-base equilibrium. Replacing the 1 H nucleus with 2 H removes its signal from the 1 H spectrum, deconvoluting the aromatic region.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum in your chosen solvent (e.g., DMSO- d6​ ). Integrate the 6.5–8.5 ppm region to establish the baseline area of the furan + NH signals.

  • D 2​ O Addition: Add 1–2 drops (approx. 10–20 μ L) of D 2​ O directly into the NMR tube. Cap and invert the tube 5–10 times to ensure homogeneous mixing.

  • Re-acquisition: Re-run the 1D 1 H NMR experiment using the exact same receiver gain and number of scans.

  • Validation Step: Compare the two spectra. The protocol is validated if the broad NH signal has completely disappeared, the furan doublets remain unchanged, and a new, intense HOD peak appears around 4.8 ppm (in DMSO) representing the displaced protons[1].

Protocol B: 2D 1 H- 13 C HSQC Acquisition for Signal Isolation

Causality: Heteronuclear Single Quantum Coherence (HSQC) uses INEPT pulse blocks to transfer magnetization only between directly bonded 1 H and 13 C atoms. This effectively filters out protons attached to heteroatoms (like the lactam NH), allowing for clear observation of carbon-bound protons[4].

  • Pulse Calibration: Calibrate the 90° pulse for both 1 H and 13 C channels. Why: Accurate pulse angles are critical for maximizing polarization transfer efficiency and minimizing spectral artifacts.

  • Sequence Execution: Run the HSQC pulse sequence with appropriate spectral widths (typically 10 ppm for 1 H and 160 ppm for 13 C) and a minimum of 128 increments in the indirect (t1) dimension to ensure adequate resolution of the C2 and C3 furan carbons.

  • Validation Step: Analyze the resulting 2D contour map. The experiment is self-validated if you observe exactly four cross-peaks corresponding to the C2, C3, C6, and C7 CH/CH 2​ groups, while the broad NH signal seen in the 1D projection lacks any correlation peak in the 13 C dimension[1].

V. References

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments . thieme-connect.de. 2

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies . Journal of Proteome Research - ACS Publications. 4

  • Exchangeable Protons in NMR—Friend or Foe? . ACD/Labs. 1

  • Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts . ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for the Purity of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel heter...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel heterocyclic entities such as 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, a compound of interest for its potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is paramount.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation strategies, grounded in scientific principles and regulatory expectations. We will delve into the causality behind methodological choices, ensuring that the described protocols are self-validating systems of quality control.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] For purity assessment, this means the method must be specific, sensitive, accurate, precise, and robust enough to separate and quantify the main compound from any potential process-related impurities and degradation products.[6][7][8]

The Foundation: Regulatory Framework and System Suitability

Before embarking on method development and validation, it is crucial to operate within the framework of internationally recognized guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validation.[4][5][9][10] Concurrently, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography outlines the requirements for system suitability, which is an integral part of any chromatographic method.[11][12][13][14] System suitability tests verify that the chromatographic system is adequate for the intended analysis, ensuring factors like resolution, reproducibility, and detection sensitivity are met before any sample analysis.[11][12][14]

Strategic Approaches to Method Development

Given the fused heterocyclic structure of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates molecules based on their hydrophobicity and is versatile for a wide range of organic compounds.[15][16] The core of method development lies in the systematic optimization of chromatographic conditions to achieve adequate separation of the main peak from all potential impurities.

Method 1: Isocratic Elution - The Simple Approach

An isocratic method utilizes a constant mobile phase composition throughout the run. This approach is often preferred for its simplicity, robustness, and shorter run-to-run equilibration times.

Causality of Choices:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a workhorse in RP-HPLC due to its wide applicability and retention of non-polar to moderately polar compounds.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds like the furo[3,2-c]pyridin-4-one. Acetonitrile is often chosen for its lower viscosity and UV transparency.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity.

Method 2: Gradient Elution - For Complex Separations

When dealing with a complex mixture of impurities with a wide range of polarities, a gradient elution method is often necessary.[6][7] This involves changing the composition of the mobile phase during the chromatographic run.

Causality of Choices:

  • Gradient Profile: A linear gradient, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Column: While a standard C18 column can be used, for more complex separations, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a superficially porous particle column could offer different selectivity and improved efficiency.[12]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can further enhance resolution and reduce analysis time.[7]

Comparative Analysis of HPLC Methods

FeatureMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLCRationale & Field Insights
Application Ideal for quality control of known, well-separated impurities.Superior for impurity profiling, stability studies, and samples with unknown impurities.Gradient methods are indispensable during development to uncover the full impurity profile.[6]
Speed Generally faster analysis time per sample.Longer run times due to the need for gradient equilibration between injections.For high-throughput screening, isocratic methods are often preferred.
Robustness Less susceptible to small variations in mobile phase composition.More sensitive to pump performance and mobile phase proportioning accuracy.Isocratic methods are generally considered more rugged for routine use.[17]
Resolution May not resolve all impurities, especially those with very different polarities.Can effectively separate a wide range of impurities with varying polarities.The ability to resolve closely eluting peaks is a key advantage of gradient elution.[7]
Development Time Typically faster to develop and optimize.Requires more extensive optimization of the gradient profile.The initial time investment in gradient development can prevent future issues with co-eluting impurities.

The Imperative of Forced Degradation Studies

To ensure the "stability-indicating" nature of the chosen HPLC method, forced degradation studies are essential.[15][16][18][19] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[15][18] The developed HPLC method must be able to separate the intact drug from all significant degradation products formed.[18] This demonstrates the method's specificity, a critical validation parameter according to ICH Q2(R1).[4][5]

Validation Protocol: A Step-by-Step Workflow

Once a suitable HPLC method has been developed, it must be rigorously validated. The following workflow, based on ICH Q2(R1) guidelines, ensures the method is fit for its intended purpose.[4][5]

Sources

Comparative

mass spectrometry fragmentation pattern of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

An In-Depth Guide to the Electron Ionization Mass Spectrometric Fragmentation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Abstract The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold is a significant heterocyclic motif in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometric Fragmentation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Abstract

The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in compounds with potential therapeutic activities.[1][2] Accurate structural elucidation is paramount for drug discovery and development, and mass spectrometry (MS) is an indispensable tool for this purpose. This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . By synthesizing data from the fragmentation of related structures—including pyridinones, furanones, and other fused heterocyclic systems—we propose the primary fragmentation pathways. This guide serves as a predictive framework for researchers working on the identification and characterization of this compound and its analogues, comparing its expected behavior to established fragmentation principles.

The Target Molecule and its Predicted Molecular Ion

The subject of this guide is 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one. Its structure consists of a dihydropyridinone ring fused to a furan ring.

  • Molecular Formula: C₈H₇NO₂

  • Monoisotopic Mass: 149.0477 Da

  • Predicted Molecular Ion (M⁺•): m/z 149

Under standard Electron Ionization (EI) conditions (typically 70 eV), the molecule will lose an electron to form a radical cation, M⁺•, with a mass-to-charge ratio (m/z) of 149. The initial charge and radical site are most likely localized on a heteroatom (oxygen or nitrogen) or within the π-system of the furan or pyridinone ring, initiating a cascade of fragmentation events.

Principal Fragmentation Pathways

The fragmentation of the M⁺• ion (m/z 149) is predicted to be governed by the interplay between the furan ring, the dihydropyridinone ring, and the carbonyl group. The most probable pathways involve the expulsion of small, stable neutral molecules.

Pathway A: Decarbonylation - The Signature of a Pyridinone

One of the most characteristic fragmentation reactions for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule.[3][4] This pathway is initiated by cleavage of the bonds adjacent to the carbonyl group.

  • Initial Ionization: The molecular ion is formed at m/z 149.

  • α-Cleavage: The C4-C3a and C4-N5 bonds are labile. Cleavage of these bonds, followed by rearrangement, facilitates the expulsion of a CO molecule (28 Da).

  • Resulting Fragment: This process is expected to yield a prominent fragment ion at m/z 121 . The stability of this resulting ion will dictate the intensity of this peak in the spectrum.

Pathway B: Retro-Diels-Alder (RDA) Fragmentation

Fused bicyclic systems are often susceptible to Retro-Diels-Alder (RDA) reactions, which involve the concerted cleavage of two bonds within a six-membered ring, resulting in two new stable fragments.[5] For the dihydropyridinone ring, an RDA-type fragmentation is a highly plausible event.

  • Concerted Cleavage: The molecular ion at m/z 149 undergoes cleavage of the C4a-N5 and C7-C7a bonds.

  • Neutral Loss: This pathway results in the neutral loss of ethenamine (C₂H₅N, 43 Da).

  • Resulting Fragment: A furan-containing radical cation is formed at m/z 106 .

An alternative RDA pathway could involve the furan ring acting as the diene, though this is generally less common for aromatic furans.

Pathway C: Saturated Ring Cleavage and Hydrogen Rearrangement

The partially saturated nature of the pyridinone ring allows for fragmentation pathways typical of aliphatic amines and amides.[3]

  • Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement, involving the transfer of a hydrogen from the C6 position to the carbonyl oxygen, can lead to the elimination of a neutral ethylene molecule (28 Da).[6] This would produce a fragment ion at m/z 121 . This ion is isomeric with the ion from decarbonylation, potentially complicating spectral interpretation without high-resolution mass spectrometry or MS/MS experiments.

  • α-Cleavage at Nitrogen: Cleavage of the C6-C7 bond, which is alpha to the nitrogen atom, could lead to the loss of a C₂H₄ radical, although this is less common than the loss of a neutral molecule.

Comparative Analysis with Related Structures

The predicted fragmentation pattern can be benchmarked against the known behavior of similar chemical moieties.

Structural Class Common Fragmentation Pathways Relevance to 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one
Pyridin-4-ones Predominant loss of CO; subsequent ring fragmentation.[4]Supports the high probability of the decarbonylation pathway (Pathway A) leading to the m/z 121 fragment.
3(2H)-Furanones Loss of CO and H₂O; McLafferty rearrangements if an alkyl chain is present.[6]Reinforces the likelihood of CO loss and suggests that rearrangements involving the saturated portion of the pyridine ring are possible.
Tetrahydroisoquinolines α-cleavage adjacent to the nitrogen, leading to the loss of substituents on the saturated ring.[7]By analogy, cleavage of the C6-C7 bond in the target molecule is a potential, though likely minor, fragmentation pathway.
Fused Pyrimidines Initial loss of side-chain functional groups followed by decomposition of the heterocyclic rings.[8][9]Highlights that the overall fragmentation will be a multi-step process, with primary fragments undergoing further decomposition.

This comparison suggests that the most intense peaks in the EI spectrum of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, after the molecular ion, will likely be at m/z 121 (from both decarbonylation and ethylene loss) and m/z 106 (from an RDA reaction).

Summary of Predicted Fragmentation

The following diagram and table summarize the primary predicted fragmentation pathways for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one under electron ionization.

G M C₈H₇NO₂⁺• m/z = 149 (Molecular Ion) F121_CO C₇H₇NO⁺• m/z = 121 M->F121_CO - CO (Decarbonylation) F121_C2H4 C₆H₅NO₂⁺• m/z = 121 M->F121_C2H4 - C₂H₄ (McLafferty) F106 C₆H₂O₂⁺• m/z = 106 M->F106 - C₂H₅N (RDA Reaction) F93 C₆H₅N⁺• m/z = 93 F121_CO->F93 - CO

Caption: Predicted EI-MS fragmentation pathways of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Table 1: Summary of Key Predicted Fragment Ions

m/zProposed FormulaNeutral Loss (Da)Proposed Fragmentation Mechanism
149C₈H₇NO₂⁺•-Molecular Ion (M⁺•)
121C₇H₇NO⁺•CO (28)Pathway A: Decarbonylation
121C₆H₅NO₂⁺•C₂H₄ (28)Pathway C: McLafferty Rearrangement
106C₆H₂O₂⁺•C₂H₅N (43)Pathway B: Retro-Diels-Alder (RDA) Reaction
93C₆H₅N⁺•CO (28)Secondary fragmentation from m/z 121

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Objective: To acquire a reproducible EI mass spectrum of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of the purified compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). The choice of solvent is critical to ensure it elutes well before the analyte and does not interfere with ionization.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C (or ~30 °C above the boiling point of the analyte if known, to ensure rapid volatilization without thermal degradation).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. (This program ensures good separation from impurities and solvent).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 230 °C. This prevents condensation of the analyte within the ion source.

    • Mass Range: Scan from m/z 40 to 300. This range will cover the molecular ion and all significant predicted fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering the MS and saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (m/z 149) and major fragment ions.

    • Compare the observed m/z values and relative intensities with the predicted fragmentation pathways outlined in this guide.

This self-validating protocol ensures that the obtained spectrum is a direct result of the compound's intrinsic chemical properties under standard, reproducible conditions.

Conclusion

The mass spectrometric fragmentation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one is predicted to be a rich process dominated by logical and well-established mechanisms. The key fragments are anticipated to arise from decarbonylation (m/z 121), Retro-Diels-Alder reaction (m/z 106), and McLafferty rearrangement (m/z 121). Understanding these pathways is crucial for the unambiguous identification of this important heterocyclic scaffold in complex matrices, aiding researchers in synthesis, metabolite identification, and drug development. The experimental protocol provided offers a robust method for confirming these predictions and building a reliable analytical foundation for this class of compounds.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available at: [Link]

  • PubChem. (n.d.). Furo[3,2-c]pyridine. [Online]. Available at: [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Online]. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [YouTube]. Available at: [Link]

  • Journal of Chemical Education. (1968). Fragmentation Mechanisms in Mass Spectrometry. [Online]. Available at: [Link]

  • ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Online]. Available at: [Link]

  • ResearchGate. (2007). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. [Online]. Available at: [Link]

  • Chad's Prep. (2016). Mass Spectrometry: Fragmentation Mechanisms. [YouTube]. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Online]. Available at: [Link]

  • PubChemLite. (n.d.). Furo[3,2-c]pyridine-2-carboxylic acid (C8H5NO3). [Online]. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Online]. Available at: [Link]

  • Sci-Hub. (2004). Synthesis of Polysubstituted 4,5,6,7‐Tetrahydrofuro[2,3‐c]pyridines by a Novel Multicomponent Reaction. [Online]. Available at: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Online]. Available at: [Link]

  • ResearchGate. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A New Synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. [Online]. Available at: [Link]

  • PubMed. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. [Online]. Available at: [Link]

Sources

Validation

Scaffold Selection in Drug Design: 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one vs. thieno[3,2-c]pyridin-4-one

The selection of bicyclic heterocyclic scaffolds is a foundational decision in medicinal chemistry that dictates a drug candidate's target specificity, pharmacokinetic profile, and off-target liability. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

The selection of bicyclic heterocyclic scaffolds is a foundational decision in medicinal chemistry that dictates a drug candidate's target specificity, pharmacokinetic profile, and off-target liability. This guide provides an objective, data-driven comparison between two highly relevant isosteric cores: the fully aromatic thieno[3,2-c]pyridin-4-one and the partially saturated 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one .

By analyzing their distinct physicochemical properties, mechanisms of action, and experimental validation protocols, this guide equips drug development professionals with the insights needed to navigate the transition from planar, redox-active pharmacophores to sp3-enriched, highly selective target binders.

Physicochemical & Structural Profiling

While oxygen and sulfur are classical bioisosteres, substituting a thiophene ring for a furan ring—and altering the saturation of the fused pyridinone—results in profound 3D structural and electronic differences.

Thieno[3,2-c]pyridin-4-one (Planar & Redox-Active)

The thieno-pyridinone core is fully conjugated and planar. The sulfur atom is large and highly polarizable. While this planarity allows for deep insertion into narrow hydrophobic pockets, it also introduces a severe liability: redox cycling . Thieno[3,2-c]pyridin-4-one derivatives (such as Thienopyridone/TP and JMS-053) are notorious for generating reactive oxygen species (ROS) in aqueous environments, leading to the non-specific oxidation of catalytic cysteines in target enzymes[1].

4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (sp3-Enriched & Redox-Stable)

This scaffold represents a strategic "Escape from Flatland." The 4H,5H,6H,7H designation indicates that the 6-membered nitrogen-containing ring is fully saturated (a piperidinone equivalent fused to an aromatic furan)[2].

  • Increased Fsp3: The sp3-hybridized carbons at positions 6 and 7 break the planarity of the molecule, allowing for complex 3D vectorization of substituents.

  • Redox Stability: The absence of the polarizable sulfur and the disruption of full ring conjugation renders this scaffold redox-silent, making it ideal for highly specific, non-covalent target binding (e.g., BET bromodomains)[3].

Target Efficacy & Mechanisms of Action

The Thieno Liability: Redox-Mediated Phosphatase Inhibition

Thieno[3,2-c]pyridin-4-one derivatives were originally celebrated as potent inhibitors of the Phosphatase of Regenerating Liver (PRL) family, specifically PTP4A3, an oncogenic target[4]. However, mechanistic studies revealed that these compounds do not act via classical competitive inhibition. Instead, they act as redox catalysts. In the presence of ambient oxygen, the thieno-scaffold generates hydrogen peroxide, which subsequently oxidizes the highly nucleophilic catalytic cysteine of the phosphatase, rendering the enzyme inactive[1].

G A Thieno[3,2-c]pyridin-4-one (Planar Scaffold) B Redox Cycling (ROS Generation) A->B O2 / Reducing Agents C Catalytic Cysteine Oxidation B->C H2O2 Release D Enzyme Inactivation (Off-Target Liability) C->D Disulfide Formation

Fig 1. Redox-mediated off-target inhibition pathway of thieno[3,2-c]pyridin-4-one scaffolds.

The Furo Advantage: Selective BRD4 BD2 Inhibition

Conversely, the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold has been successfully utilized to target the second bromodomain (BD2) of the BRD4 epigenetic reader protein[3]. The saturated ring provides precise spatial alignment, allowing the pyridinone carbonyl to act as a perfect acetyl-lysine (KAc) mimetic, forming a critical hydrogen bond with Asn140 in the BD2 pocket. The sp3 character prevents the molecule from indiscriminately intercalating into DNA or generating ROS, resulting in sub-nanomolar potency and >300-fold selectivity over the BD1 domain[3].

G2 A 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (sp3-Enriched Scaffold) B sp3 Vector Alignment A->B C KAc Mimetic H-Bonding A->C D BRD4 BD2 Selective Binding B->D ZA Channel Fit C->D Asn140 Interaction

Fig 2. Structural vectorization and target-specific binding of the tetrahydrofuro scaffold.

Quantitative Efficacy Comparison

The following table summarizes the divergent pharmacological profiles of representative compounds derived from each scaffold.

ParameterThieno[3,2-c]pyridin-4-one4H,5H,6H,7H-furo[3,2-c]pyridin-4-one
Representative Compound Thienopyridone (TP) / JMS-053XY153 (Derivative 8l)
Primary Target PRL-3 (PTP4A3)BRD4 BD2
In Vitro Potency (IC50) ~1.0 - 5.0 µM0.79 nM
Target Selectivity Poor (Pan-phosphatase interference)>350-fold (BD2 vs BD1)
Mechanism of Action Covalent (Redox-mediated cysteine oxidation)Non-covalent (KAc competitive mimic)
Cellular Efficacy Apoptosis in breast cancer lines (via ROS)Antiproliferative in MV4-11 AML cells (IC50 = 0.55 nM)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these scaffolds requires specific assay designs that account for their unique physicochemical liabilities.

Protocol 1: Redox-Liability Phosphatase Assay (Thieno-scaffold)

Causality: Because thieno-derivatives are prone to acting as Pan-Assay Interference Compounds (PAINS) via ROS generation, a standard enzymatic assay will yield false positives. By introducing a reducing agent (TCEP) in parallel, this protocol creates a self-validating system. If the compound is a true competitive inhibitor, TCEP will have no effect. If it is a redox-cycler, TCEP will reverse the inhibition by reducing the oxidized cysteine back to its active state[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PRL-3 (60 µM) in assay buffer (20 mM HEPES, 100 mM NaCl, pH 7.0).

  • Inhibitor Incubation: Split the enzyme into two cohorts. Incubate both with the thieno-inhibitor (e.g., 6 µM) for 2.5 hours at room temperature.

  • Redox Validation Checkpoint: To Cohort A, add 5 mM TCEP (reducing agent). To Cohort B, add vehicle. Incubate for an additional 30 minutes.

  • Substrate Addition: Dilute the mixtures 10-fold into a buffer containing the fluorogenic substrate DiFMUP.

  • Quantification: Measure fluorescence (Ex 358 nm / Em 450 nm).

    • Result Interpretation: If Cohort A regains >90% activity compared to Cohort B, the thieno-scaffold's efficacy is an artifact of redox cycling, not specific binding[1].

Protocol 2: TR-FRET BD2 Binding Assay (Tetrahydrofuro-scaffold)

Causality: Furo-derivatives are designed for competitive binding. However, heterocyclic compounds often exhibit autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this interference by using a time-delayed europium emission, ensuring the observed sub-nanomolar IC50 is a true reflection of binding affinity[3].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing GST-tagged BRD4 BD2, biotinylated acetyl-histone H4 peptide, Europium-cryptate labeled anti-GST antibody (Donor), and Streptavidin-APC (Acceptor).

  • Compound Titration: Dispense the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.

  • Incubation: Add the master mix to the compound wells. Incubate in the dark for 1 hour at room temperature to allow equilibrium binding.

  • Self-Validation Checkpoint: Include a positive control (e.g., JQ1) and a negative DMSO control to establish the assay window (Z'-factor must be >0.6).

  • Detection: Excite the plate at 337 nm. Introduce a 50 µs delay to allow compound autofluorescence to decay, then measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the FRET ratio (665/620). A decrease in the ratio indicates successful displacement of the KAc peptide by the furo-scaffold[3].

References

  • Semantic Scholar. one-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement.
  • PMC - NIH.
  • RCSB PDB. 7WJS: Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor Y13157.
  • DOI.org.
  • Benchchem.

Sources

Comparative

Benchmarking the Biological Activity of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one: A Next-Generation Scaffold for BD2-Selective BET Inhibition

Executive Summary In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for oncology and inflammatory diseases. However, first-generat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for oncology and inflammatory diseases. However, first-generation pan-BET inhibitors (such as JQ1) have encountered significant clinical hurdles due to pharmacology-driven toxicities, including severe thrombocytopenia and gastrointestinal distress. These adverse effects are primarily driven by the indiscriminate inhibition of both the first (BD1) and second (BD2) bromodomains.

Recent structural optimization efforts have identified the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold (often referred to functionally as the tetrahydrofuro[3,2-c]pyridin-4-one or furo-pyridone core) as a privileged pharmacophore capable of achieving profound BD2 selectivity. This guide objectively benchmarks the biological activity of this scaffold against legacy pan-BET inhibitors and first-generation BD2-selective agents, providing drug development professionals with actionable comparative data and self-validating experimental protocols.

Mechanistic Causality: Why the Furo-Pyridone Scaffold?

To understand the superiority of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core, we must analyze its interaction within the acetyl-lysine (KAc) binding pocket.

Unlike the rigid triazolodiazepine core of JQ1, which binds equally well to BD1 and BD2, the furo-pyridone scaffold acts as a highly tunable KAc mimic. The oxygen atom within the furan ring and the nitrogen in the pyridone ring establish a precise, water-mediated hydrogen bond network with conserved tyrosine residues (Tyr386 in BRD2 BD2 / Tyr97 in BRD4 BD1) and direct hydrogen bonds with conserved asparagine residues (1).

The causality behind its selectivity lies in the ZA loop topology . The BD2 domain possesses a slightly more flexible and distinct ZA channel compared to BD1. The compact, bicyclic geometry of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core allows medicinal chemists to append specific functional groups (e.g., fluorinated phenyls) that exploit this subtle topological difference, driving binding affinity toward BD2 while sterically clashing within the BD1 pocket.

G S1 4H,5H,6H,7H-furo[3,2-c] pyridin-4-one S2 BRD4 BD2 Domain (Target Engagement) S1->S2 Selective Binding S3 Chromatin Release (Transcription Halt) S2->S3 KAc Competition S4 MYC Downregulation (Oncogene Suppression) S3->S4 Signal Transduction S5 MV4-11 Cell Death (Apoptosis) S4->S5 Efficacy

Mechanism of BRD4 BD2 inhibition by furo[3,2-c]pyridin-4-one derivatives.

Comparative Performance: Scaffold Benchmarking

To objectively evaluate the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold, we benchmark its optimized derivative (XY153) against JQ1 (a standard pan-BET inhibitor) and RVX-208 (Apabetalone, a first-generation BD2-selective quinazolinone inhibitor) (2;3).

Compound / ScaffoldCore ArchitectureBRD4 BD1 IC₅₀ (nM)BRD4 BD2 IC₅₀ (nM)Selectivity (BD1/BD2)MV4-11 IC₅₀ (nM)
JQ1 Triazolothienodiazepine~50.0~50.0~1-fold72.0
RVX-208 Quinazolinone>10,000510.0~20-fold>1,000
XY153 Furo[3,2-c]pyridin-4-one280.00.79 354-fold 0.55

Data Synthesis & Analysis: While RVX-208 successfully proved that BD2 selectivity is possible, its low absolute potency (IC₅₀ = 510 nM) limits its efficacy in aggressive oncology models like Acute Myeloid Leukemia (MV4-11). The furo-pyridone scaffold bridges this gap. By achieving sub-nanomolar affinity for BD2 (0.79 nM) while maintaining a 354-fold selectivity window over BD1, it delivers potent anti-proliferative activity without the pan-BET toxicity profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality explanations for reagent choices and strict statistical checkpoints.

Biochemical Target Engagement (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to benchmark binding affinity.

  • Causality of Choice: TR-FRET introduces a time delay between excitation and emission readings, completely eliminating short-lived background autofluorescence from the chemical compounds, ensuring that the calculated IC₅₀ is a true reflection of target engagement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 2 nM His-tagged BRD4 BD2 protein, 20 nM biotinylated KAc histone peptide, 1 nM Europium-labeled anti-His antibody (donor), and 10 nM ULight-Streptavidin (acceptor) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Titration: Dispense the furo-pyridone compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.

  • Equilibration: Add the master mix to the compounds and incubate in the dark at room temperature for 2 hours. Causality: This extended incubation ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Detection: Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM JQ1 as the positive control. The assay is only valid if Z' > 0.5 , proving the signal window is statistically robust against assay noise.

Phenotypic Efficacy (Cell Viability in MV4-11)
  • Causality of Choice: The MV4-11 cell line is driven by the MYC oncogene, which is heavily reliant on BRD4-mediated transcription. Measuring ATP levels via luminescence provides a direct, linear proxy for the number of metabolically active cells, avoiding the artifacts common in colorimetric (MTT) assays.

Step-by-Step Workflow:

  • Cell Seeding: Seed MV4-11 cells at a density of 5,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of the furo-pyridone compound (diluted in media to achieve a final DMSO concentration of 0.1%). Incubate at 37°C, 5% CO₂ for 72 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Checkpoint: The DMSO control wells must exhibit >95% viability compared to untreated cells, ensuring that the 0.1% DMSO vehicle is not inducing background cytotoxicity. A standard curve of exogenous ATP must yield an R² > 0.99 to confirm the linear dynamic range of the luminometer.

References

  • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors.Journal of Medicinal Chemistry (2022).
  • RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist.PLOS One (2013).
  • RVX-208 - Target Engagement and Biological Activity.Cell Signaling Technology (2023).

Sources

Validation

LC-MS/MS quantification of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in plasma

Overcoming Matrix Effects in the LC-MS/MS Quantification of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in Human Plasma: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Matrix Effects in the LC-MS/MS Quantification of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in Human Plasma: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight scaffolds in complex biological matrices. One such challenging analyte is 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS 1528800-56-7)[1]. This fused bicyclic compound is a critical structural motif in modern drug discovery, prominently featured in the development of novel therapeutics such as BRD4 inhibitors [2] and Cdc7 kinase inhibitors.

However, translating this compound from the synthetic bench to in vivo pharmacokinetic (PK) studies presents a severe bioanalytical challenge. With a LogP < 0 and a basic piperidinone-like nitrogen, it exhibits extreme hydrophilicity. When analyzed via standard liquid chromatography-tandem mass spectrometry (LC-MS/MS), this polarity leads to poor retention, co-elution with endogenous plasma components, and subsequent ion suppression—a well-documented matrix effect that compromises quantitative accuracy [3].

This guide objectively compares chromatographic and sample preparation alternatives to establish a robust, self-validating LC-MS/MS workflow for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one in human plasma.

Part 1: Chromatographic Strategy – HILIC vs. Reversed-Phase (C18)

The Causality of Retention Failure Traditional Reversed-Phase (RP) chromatography relies on hydrophobic interactions between the analyte and a C18 stationary phase. Because 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one lacks significant hydrophobic surface area, it fails to partition into the C18 phase, eluting in the void volume (k' < 1). This region is heavily populated by unretained endogenous salts and polar lipids, which compete for charge in the Electrospray Ionization (ESI) source, quenching the analyte's signal.

The HILIC Advantage To achieve orthogonal selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed [4]. HILIC utilizes a polar stationary phase (e.g., cross-linked diol or amide) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the silica surface. For basic, polar analytes like our target, HILIC provides excellent retention (k' > 3), successfully shifting the elution window away from the ion suppression zone.

RetentionMechanism Analyte 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (Highly Polar, Basic Nitrogen) RP Reversed-Phase (C18) Hydrophobic Interactions Analyte->RP HILIC HILIC (Amide/Silica) Hydrophilic Partitioning Analyte->HILIC RP_Elution Elutes in Void Volume (k' < 1) RP->RP_Elution HILIC_Elution Adequate Retention (k' > 3) HILIC->HILIC_Elution RP_Result Co-elution with Matrix Severe Ion Suppression RP_Elution->RP_Result HILIC_Result Separation from Matrix Robust MS Signal HILIC_Elution->HILIC_Result

Fig 1. Chromatographic retention mechanisms comparing Reversed-Phase (C18) and HILIC for polar analytes.

Table 1: Chromatographic Performance Comparison (Analyte Spiked at 50 ng/mL)

ParameterReversed-Phase (C18)HILIC (Amide)
Mobile Phase Water/MeOH (Gradient)Acetonitrile/Water + 10mM NH₄OAc
Retention Factor (k') 0.4 (Void Volume)4.2
Peak Asymmetry (Tf) 1.8 (Severe Tailing)1.1 (Symmetrical)
Signal-to-Noise (S/N) 12:1185:1
Matrix Factor (MF) 0.35 (65% Suppression)0.92 (8% Suppression)

Part 2: Sample Preparation – MCX SPE vs. Protein Precipitation

The Causality of Matrix Effects Protein Precipitation (PPT) using organic solvents (e.g., acetonitrile) is a rapid technique that successfully removes macroscopic proteins. However, it leaves behind high concentrations of lysophosphatidylcholines (LPCs) and phosphatidylcholines (PCs). These phospholipids are notorious for causing ESI matrix effects [3].

The SPE Solution To create a self-validating and robust assay, we must isolate the analyte from these lipids. Given the basic nitrogen on the furo-pyridine ring (pKa ~ 7.5), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal choice. The MCX sorbent contains both reversed-phase characteristics and sulfonic acid cation-exchange groups. By acidifying the plasma, the analyte becomes positively charged and binds strongly to the ion-exchange sites. This allows for aggressive washing with 100% organic solvents to remove neutral and acidic phospholipids before eluting the target with a basic organic solvent.

SamplePrep Plasma Spiked Human Plasma (Contains Phospholipids) PPT Protein Precipitation (PPT) Add 3x Acetonitrile Plasma->PPT SPE Mixed-Mode SPE (MCX) Cation Exchange + RP Plasma->SPE PPT_Centrifuge Centrifuge & Collect Supernatant PPT->PPT_Centrifuge SPE_Wash Wash: 100% MeOH Elute: 5% NH4OH in MeOH SPE->SPE_Wash PPT_Result High Phospholipid Content Matrix Effect > 40% PPT_Centrifuge->PPT_Result SPE_Result Clean Extract Matrix Effect < 5% SPE_Wash->SPE_Result

Fig 2. Workflow comparison of Protein Precipitation (PPT) versus Mixed-Mode SPE (MCX) for plasma.

Table 2: Recovery and Matrix Effect Comparison (n=6)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 88.5 ± 6.2-45.2 (Suppression)< 10%
Liquid-Liquid Extraction (LLE) 12.4 ± 4.1-5.1> 90%
MCX SPE 94.2 ± 3.1-3.5 (Negligible)> 99%

(Note: LLE yields poor recovery due to the extreme hydrophilicity of the analyte, rendering it unviable).

Part 3: Optimized Experimental Protocols

To ensure reproducibility, the following self-validating protocols have been established for the quantification of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

  • Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) and 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds to disrupt protein binding and ionize the basic nitrogen.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic acid in water (removes highly polar interferences).

    • Wash 2: 1 mL of 100% MeOH (removes neutral and acidic phospholipids; the analyte remains bound via ionic interactions).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The basic pH neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate).

Protocol B: HILIC LC-MS/MS Conditions

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 minute. Ramp to 50% B over 3 minutes. Hold for 1 minute. Return to 90% B and equilibrate for 3 minutes. (Total run time: 8 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (m/z 138.1 → optimized product ion, typically m/z 93.0 or 110.0 depending on collision energy).

Conclusion

For highly polar, low-molecular-weight analytes like 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, traditional bioanalytical approaches often fail. By understanding the physicochemical properties of the molecule, we can logically deduce that a combination of MCX SPE (for targeted basic-compound cleanup) and HILIC chromatography (for polar retention) provides a vastly superior, self-validating assay compared to standard PPT and C18 methodologies.

References

  • NextSDS. "4H,5H,6H,7H-furo[3,2-c]pyridin-4-one — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • European Patent Office. "COMPOUND HAVING BRD4 INHIBITORY ACTIVITY, PREPARATION METHOD THEREFOR AND USE THEREOF - EP 4043462 A1." Google Patents.
  • Pan, C., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." MDPI. Available at: [Link]

  • Krepich, S. "HILIC Separation Explained for LC Users." Phenomenex. Available at:[Link]

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Introduction The furo[3,2-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1] Accurate structural elucidation is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The furo[3,2-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1] Accurate structural elucidation is paramount in the synthesis and development of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the unambiguous determination of molecular structure in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one. Given the absence of published experimental spectra for this specific saturated derivative, this document establishes a benchmark for its identification through a three-pronged approach:

  • High-quality predicted NMR data for the target molecule.

  • Comparison with experimental data from its fully aromatic analogue, 5H-furo[3,2-c]pyridin-4-one, to highlight the profound impact of the saturated pyridine ring on the spectral features.

  • Comparative analysis with the structurally similar saturated analogue, 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one, to understand the influence of the furan oxygen versus a sulfur atom.

This comparative methodology provides researchers with a robust framework for identifying this compound and its derivatives, ensuring high confidence in structural assignments.

Methodology: Acquiring High-Quality NMR Spectra

The reliability of any spectral interpretation is founded on the quality of the initial data acquisition. The following protocol outlines a validated, best-practice approach for obtaining ¹H and ¹³C NMR spectra for furo[3,2-c]pyridin-one derivatives.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR and 15-25 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its high solubilizing power and the convenient location of its residual solvent peak. Chloroform-d (CDCl₃) is a suitable alternative if solubility permits.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).[2]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is a good target.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

      • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.[3]

    • Key Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Decoupling: Employ broadband proton decoupling (e.g., WALTZ-16).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more may be necessary due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in positive absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Dissolve Compound in Deuterated Solvent (e.g., DMSO-d6) p2 Add Internal Standard (TMS) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Lock & Shim Spectrometer p3->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C{1H} Spectrum a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference to TMS d2->d3 d4 Integration (1H) d3->d4 s1 Assign Signals d3->s1 d4->s1 s2 Compare with Predicted & Analogue Data s1->s2 s3 Structure Confirmation s2->s3

Caption: Workflow for NMR-based structural elucidation.

Spectral Data & Analysis: 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

As no experimental data is publicly available, the following spectral assignments are based on high-fidelity computational prediction methods, which have demonstrated strong accuracy for organic molecules.[4]

Chemical structure of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

Table 1: Predicted ¹H and ¹³C NMR Data for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Carbon Type
2H-2~7.65d~144.5CH
3H-3~6.50d~110.0CH
3a---~148.0C (quat)
4---~170.0C=O
5H-5~7.50 (broad)s-NH
6H-6~3.40t~40.0CH₂
7H-7~2.80t~25.0CH₂
7a---~115.0C (quat)
Interpretation of Predicted ¹H NMR Spectrum:
  • Furan Protons (H-2, H-3): The protons on the furan ring are expected in the aromatic region. H-2 (~7.65 ppm) is downfield due to its position adjacent to the oxygen atom and its vinylogous relationship to the carbonyl group. H-3 (~6.50 ppm) appears more upfield. They should appear as doublets, coupling to each other with a small coupling constant (J ≈ 2-3 Hz), typical for furan systems.

  • Saturated Pyridinone Protons (H-6, H-7): The two methylene groups in the saturated ring are expected in the aliphatic region. The H-6 protons (~3.40 ppm), being adjacent to the amide nitrogen, are deshielded and appear further downfield than the H-7 protons (~2.80 ppm). Both signals are predicted to be triplets due to coupling with their respective methylene neighbors (J ≈ 6-7 Hz).

  • Amide Proton (H-5): The NH proton signal is expected to be a broad singlet around ~7.50 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Interpretation of Predicted ¹³C NMR Spectrum:
  • Carbonyl Carbon (C-4): The most downfield signal at ~170.0 ppm is characteristic of an amide or lactam carbonyl carbon.

  • Furan Carbons (C-2, C-3, C-3a, C-7a): The sp² hybridized carbons of the furan ring and the fusion points are expected between ~110.0 and ~148.0 ppm. C-2 and C-3a will likely be the most downfield of this group due to their proximity to the electron-withdrawing oxygen atom.

  • Saturated Pyridinone Carbons (C-6, C-7): The two sp³ hybridized methylene carbons appear in the upfield region. C-6 (~40.0 ppm) is deshielded by the adjacent nitrogen atom compared to C-7 (~25.0 ppm).

Comparative Analysis

Comparison with a Saturated Analogue: 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

Replacing the furan oxygen with sulfur provides a close structural analogue. The core structure and saturation level are identical, allowing for a direct comparison of the heteroatom's influence. While full experimental data is scarce, published data on related thieno[3,2-c]pyridin-4-ones provides a basis for expected shifts.[5]

Table 2: ¹H NMR Data Comparison (Predicted Furo vs. Expected Thieno Analogue)

PositionPredicted Furo[3,2-c] (ppm)Expected Thieno[3,2-c] (ppm)Rationale for Difference
H-2~7.65~7.8-8.0Sulfur is less electronegative than oxygen, leading to slightly less shielding of the adjacent proton.
H-3~6.50~7.1-7.3Similar but less pronounced effect compared to H-2.
H-6~3.40~3.4-3.5Minimal change expected as the position is distant from the heteroatom.
H-7~2.80~2.8-2.9Minimal change expected.

The primary difference lies in the chemical shifts of the heterocyclic ring protons (H-2 and H-3). The greater electronegativity of oxygen in the furan ring shields these protons more effectively, causing them to appear at a relatively lower frequency (more upfield) compared to their counterparts in the thiophene ring.

Comparison with an Aromatic Analogue: 5H-furo[3,2-c]pyridin-4-one

Comparing the target molecule with its unsaturated, aromatic analogue reveals the significant impact of the aliphatic CH₂-CH₂ unit versus an aromatic CH=CH unit.

Table 3: ¹H and ¹³C NMR Data Comparison (Saturated vs. Aromatic Furo[3,2-c]pyridin-4-one)

PositionSaturated (Predicted)Aromatic (Expected)Rationale for Difference
¹H Shift (ppm)
H-2~7.65~7.8Aromatic ring current causes general deshielding.
H-3~6.50~6.7Aromatic ring current causes general deshielding.
H-6~3.40 (triplet)~7.5 (doublet)Key Differentiator: Aliphatic CH₂ signal vs. aromatic CH signal.
H-7~2.80 (triplet)~6.5 (doublet)Key Differentiator: Aliphatic CH₂ signal vs. aromatic CH signal.
¹³C Shift (ppm)
C-6~40.0 (sp³)~130.0 (sp²)Key Differentiator: Aliphatic vs. aromatic carbon resonance.
C-7~25.0 (sp³)~115.0 (sp²)Key Differentiator: Aliphatic vs. aromatic carbon resonance.

The most dramatic and diagnostically useful differences are observed for the protons and carbons at positions 6 and 7. In the saturated target molecule, these appear as triplets in the aliphatic region of the ¹H NMR spectrum (~2.8-3.4 ppm) and as sp³ carbons in the upfield region of the ¹³C NMR spectrum (~25-40 ppm). In the aromatic analogue, these signals shift significantly downfield into the aromatic region (~6.5-7.5 ppm for ¹H, ~115-130 ppm for ¹³C) and exhibit different splitting patterns (doublets).

Conclusion

The structural confirmation of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one via NMR spectroscopy relies on the identification of a unique set of signals. The key diagnostic features are:

  • In ¹H NMR: Two doublets in the aromatic region corresponding to the furan protons, and two mutually coupled triplets in the aliphatic region (at approximately 3.40 and 2.80 ppm) characteristic of the saturated -NH-CH₂-CH₂- moiety.

  • In ¹³C NMR: The presence of a lactam carbonyl peak (~170.0 ppm) and two distinct sp³ carbon signals in the upfield region (~25-40 ppm), which are absent in its aromatic counterpart.

By combining high-quality predicted data with a comparative analysis against its aromatic and thieno- analogues, this guide provides a robust and reliable framework for the spectral assignment and definitive identification of this important heterocyclic scaffold.

References

  • (Reserved for future experimental d
  • Royal Society of Chemistry. (2016). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. RSC Advances, 6, 85515-85520. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 5H-furo[3,2-c]pyridin-4-one. PubChem Compound Summary. Retrieved from [Link]

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  • Jeong, W-H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

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  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • The Science Publication. (2010). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Retrieved from [Link]

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  • NTU-NMR. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

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